1,4-Diiodotetrafluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRAZODEODOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)F)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192444 | |
| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-57-4 | |
| Record name | 1,4-Diiodotetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrafluoro-3,6-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diiodotetrafluorobenzene is a versatile halogenated aromatic compound that has garnered significant interest in various fields of chemical research, including materials science, supramolecular chemistry, and pharmaceutical development. Its unique electronic properties, stemming from the tetrafluorinated benzene (B151609) ring and the two iodine substituents, make it an exceptional building block for the construction of complex molecular architectures and functional materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its application in research and development.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆F₄I₂ | [1][2] |
| Molecular Weight | 401.87 g/mol | [2][3] |
| Melting Point | 108-110 °C | [4][5] |
| Boiling Point | 252.4 ± 35.0 °C (Predicted) | [4] |
| Density | 2.671 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [4] |
| InChI Key | VIXRAZODEODOJF-UHFFFAOYSA-N | [5] |
| CAS Number | 392-57-4 | [3][5] |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and characterization. Below is a summary of its key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |
| ¹⁹F NMR | -118.56 ppm | Singlet | CDCl₃ | [6] |
| ¹³C NMR | See Note 1 | [1] |
Note 1: The ¹³C NMR chemical shifts of this compound are sensitive to its environment, particularly when involved in halogen bonding. A detailed study by Viger-Gravel et al. explores the correlation between the ¹³C chemical shifts and the halogen bonding environment in a series of its solid-state complexes.[1] In these complexes, the chemical shifts for the carbon atoms bonded to iodine and fluorine are distinct and shift upon co-crystal formation. For pristine this compound, a detailed analysis of the solid-state NMR spectrum is recommended for precise chemical shift assignments.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 1457 | C-C stretching (aromatic ring) | Strong | [7] |
| 940 | C-F stretching | Strong | [7] |
| 758 | C-I stretching | Strong | [7] |
The C-I stretching vibration is particularly sensitive to the formation of halogen bonds. A red shift (a shift to lower frequency) of this band is often observed upon co-crystallization with halogen bond acceptors, indicating a weakening of the C-I bond.[7]
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of 1,2,4,5-tetrafluorobenzene (B1209435).
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Iodine
-
Fuming sulfuric acid (oleum)
-
Crushed ice
-
Aqueous sodium bisulfite
-
Methanol
-
-
Procedure:
-
In a suitable reaction vessel, carefully add iodine to fuming sulfuric acid.
-
To this mixture, add 1,2,4,5-tetrafluorobenzene (5 g).
-
Heat the reaction mixture at 55-60 °C for 3 hours with stirring.
-
After cooling, pour the mixture over crushed ice.
-
A dark solid will precipitate. Filter the solid and wash it with an aqueous solution of sodium bisulfite to remove excess iodine.
-
Dry the resulting solid.
-
Recrystallize the crude product from methanol to obtain pure this compound as a white solid (yield: 11 g, 80%).
-
Synthesis of this compound.
Reactivity and Key Reactions
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds. It readily participates in cross-coupling reactions and serves as a potent halogen-bond donor in supramolecular chemistry.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can undergo this reaction to form substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Representative Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This protocol is adapted from general procedures for Sonogashira couplings of aryl iodides.
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343) (or other suitable solvent)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous triethylamine and toluene via syringe.
-
Add phenylacetylene (2.2 equivalents for disubstitution) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired di-alkynylated product.
-
Sonogashira coupling of this compound.
The electron-withdrawing nature of the tetrafluorinated ring enhances the electrophilic character of the iodine atoms in this compound, making it an excellent halogen-bond donor. This property is extensively utilized in crystal engineering to construct supramolecular assemblies with specific architectures and functionalities.
Experimental Protocol: Co-crystal Formation by Solution Evaporation
-
Materials:
-
This compound (halogen-bond donor)
-
A suitable halogen-bond acceptor (e.g., a pyrene (B120774) derivative like 1-acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP))
-
A suitable solvent (e.g., tetrahydrofuran)
-
-
Procedure:
-
Dissolve this compound and the halogen-bond acceptor in an equimolar ratio in a minimal amount of the chosen solvent in a glass vial.
-
Allow the solvent to evaporate slowly at room temperature over a period of several days to two weeks.
-
Needle-like crystals of the co-crystal will form.
-
Experimental Protocol: Co-crystal Formation by Mechanochemical Grinding
-
Materials:
-
This compound
-
A suitable co-former (e.g., theobromine)
-
A small amount of a grinding liquid (e.g., methanol)
-
-
Procedure:
-
Place this compound and the co-former in a grinding jar in a 1:1 molar ratio.
-
Add a few drops of the grinding liquid.
-
Mill the mixture for a specified time (e.g., 30 minutes) at a set frequency (e.g., 30 Hz) to yield a crystalline solid of the co-crystal.
-
Halogen bonding with this compound.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Applications
The unique properties of this compound have led to its use in a variety of applications:
-
Supramolecular Chemistry: As a robust and predictable halogen-bond donor, it is used to construct complex and functional supramolecular architectures.
-
Materials Science: It is a key component in the development of phosphorescent materials, liquid crystals, and organic semiconductors.
-
Pharmaceutical Research: It serves as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications. The introduction of a tetrafluorinated phenyl ring can enhance the metabolic stability and pharmacokinetic properties of drug candidates.
Conclusion
This compound is a valuable and versatile chemical for researchers in both academic and industrial settings. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an ideal building block for a wide range of applications. This guide provides the essential technical information and experimental protocols to facilitate the effective use of this compound in the laboratory.
References
- 1. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. 1,4-Difluorobenzene(540-36-3) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1,4-diiodotetrafluorobenzene, a key building block in supramolecular chemistry, materials science, and pharmaceutical development. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways.
Introduction
This compound (C₆F₄I₂) is a halogenated aromatic compound featuring a tetrafluorinated benzene (B151609) ring with two iodine atoms at the para positions. The strong electron-withdrawing nature of the fluorine atoms enhances the σ-hole on the iodine atoms, making it an exceptional halogen bond donor. This property is pivotal to its utility in the construction of supramolecular assemblies and functional materials. This guide will focus on the most common and effective methods for its preparation.
Synthesis Methodologies
The synthesis of this compound is primarily achieved through three main routes:
-
Direct Iodination of 1,2,4,5-Tetrafluorobenzene (B1209435): This is the most classical and widely reported method, involving the electrophilic substitution of hydrogen atoms on the tetrafluorobenzene ring with iodine.
-
Mechanochemical Synthesis: A solvent-free, environmentally friendly alternative that utilizes mechanical force to drive the reaction.
-
Halogen Exchange (Finkelstein Reaction): A potential route involving the conversion of other dihalotetrafluorobenzenes to the diiodo derivative.
Direct Iodination of 1,2,4,5-Tetrafluorobenzene
This method relies on the reaction of 1,2,4,5-tetrafluorobenzene with elemental iodine in the presence of a strong oxidizing agent, typically fuming sulfuric acid (oleum). The oleum (B3057394) acts as both a solvent and a promoter for the iodination reaction.
Experimental Protocol
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Iodine (I₂)
-
Fuming sulfuric acid (oleum, e.g., 20-65% SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (B76179) (Na₂SO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or hexane (B92381) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add iodine to fuming sulfuric acid. Stir the mixture until the iodine is completely dissolved.
-
Slowly add 1,2,4,5-tetrafluorobenzene to the reaction mixture.
-
Heat the mixture to the specified temperature (typically between 55-65 °C) and maintain for several hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.
-
To remove any unreacted iodine, wash the crude product with an aqueous solution of sodium sulfite or sodium thiosulfate until the color of the filtrate is clear.
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent like ethanol or hexane to yield colorless crystals.[2]
Reaction Workflow
Caption: Workflow for the direct iodination of 1,2,4,5-tetrafluorobenzene.
Mechanochemical Synthesis
Mechanochemical synthesis is a green chemistry approach that involves the use of mechanical energy, such as ball milling, to initiate and sustain chemical reactions in the absence of a solvent. This method has been successfully applied to the synthesis of co-crystals involving this compound.
Experimental Protocol
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Iodine (I₂)
-
An appropriate catalyst or grinding auxiliary (optional, depending on the specific procedure)
Equipment:
-
Ball mill (e.g., planetary or shaker mill)
-
Milling jars and balls (e.g., stainless steel, zirconia)
Procedure:
-
Place 1,2,4,5-tetrafluorobenzene, iodine, and any catalyst or auxiliary into a milling jar with the milling balls.
-
Seal the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency and for a designated time. The reaction progress can be monitored by taking small aliquots at different time intervals.
-
After milling, open the jar in a well-ventilated area.
-
The resulting solid product can be used directly for some applications or purified further by recrystallization or sublimation.
Logical Relationship Diagram
Caption: Logical workflow for the mechanochemical synthesis of this compound.
Halogen Exchange (Finkelstein Reaction)
The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from other alkyl halides.[3][4][5][6] While less common for aromatic systems, catalyzed versions of the Finkelstein reaction can be employed for the synthesis of aryl iodides from aryl bromides or chlorides.[3] This approach would involve the reaction of a suitable dihalotetrafluorobenzene precursor with an iodide salt.
Proposed Experimental Protocol
Materials:
-
1,4-Dibromotetrafluorobenzene or 1,4-Dichlorotetrafluorobenzene
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
A suitable catalyst (e.g., a copper(I) salt with a diamine ligand, or a nickel(II) salt with a phosphine (B1218219) ligand)[3]
-
A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
In a reaction vessel, combine the dihalotetrafluorobenzene precursor, the iodide salt, and the catalyst in the chosen solvent.
-
Heat the reaction mixture to an elevated temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve dilution with water and extraction with an organic solvent.
-
The organic extracts would then be washed, dried, and concentrated.
-
Purification of the crude product would likely be achieved through column chromatography or recrystallization.
Signaling Pathway Diagram
Caption: Proposed pathway for the synthesis of this compound via a catalyzed halogen exchange reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Direct Iodination | 1,2,4,5-Tetrafluorobenzene | I₂, Fuming H₂SO₄ | 55-65 | 4 | 60-80 |
| Mechanochemical | 1,2,4,5-Tetrafluorobenzene | I₂ | Ambient | 0.5-2 | Varies |
| Halogen Exchange | 1,4-Dibromotetrafluorobenzene | NaI, Catalyst | >150 | 4-24 | Not Reported |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆F₄I₂ |
| Molecular Weight | 401.87 g/mol [7][8][9] |
| Appearance | Colorless to off-white solid[8] |
| Melting Point | 108-110 °C[7][8] |
| ¹³C NMR (CDCl₃) | ~77 ppm (C-I), ~147.6 ppm (C-F)[1] |
| ¹⁹F NMR (CDCl₃) | δ ≈ -118.56 ppm |
| FT-IR (KBr, cm⁻¹) | Key peaks around 1458 (C-F stretch), 939, 825, 748, 733, 712, 677[10] |
Conclusion
This technical guide has outlined the principal synthetic methodologies for preparing this compound. The direct iodination of 1,2,4,5-tetrafluorobenzene remains the most established and reliable method, offering good yields of the desired product. Mechanochemical synthesis presents a promising green alternative, although further optimization of reaction conditions is required for widespread adoption. The halogen exchange route, while theoretically feasible, requires further research to establish it as a practical synthetic pathway. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working with this important fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 392-57-4 | Benchchem [benchchem.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. 1,4-ジヨードテトラフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 392-57-4 [chemicalbook.com]
- 9. This compound | C6F4I2 | CID 67850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diiodotetrafluorobenzene (C₆F₄I₂) is a halogenated aromatic compound that has garnered significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science. Its rigid, planar tetrafluorobenzene core, substituted with two iodine atoms at the para positions, makes it an exceptional halogen bond donor. The strong electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atoms, enabling strong and highly directional non-covalent interactions. This guide provides a comprehensive overview of the molecular structure of this compound, detailing its synthesis, structural parameters, and the experimental techniques used for its characterization.
Molecular Structure and Quantitative Data
The table below summarizes key geometric parameters for this compound, compiled from crystallographic data of its co-crystals and computational models. These values represent the typical bond lengths and angles observed for the molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Data Source Type |
| Bond Lengths (Å) | |||||
| C-I | C | I | ~2.08 - 2.10 | X-ray Crystallography | |
| C-F | C | F | ~1.33 - 1.35 | X-ray Crystallography | |
| C-C (aromatic) | C | C | ~1.38 - 1.40 | X-ray Crystallography | |
| Bond Angles (°) | |||||
| C-C-I | C | C | I | ~119 - 121 | X-ray Crystallography |
| C-C-F | C | C | F | ~119 - 121 | X-ray Crystallography |
| F-C-C | F | C | C | ~118 - 120 | X-ray Crystallography |
| C-C-C (aromatic) | C | C | C | ~120 | X-ray Crystallography |
| Dihedral Angles (°) | |||||
| I-C-C-F | I | C | C | ~0 | Theoretical (Planar) |
| F-C-C-F | F | C | C | ~0 | Theoretical (Planar) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct iodination of 1,2,4,5-tetrafluorobenzene (B1209435). The following protocol is a representative method.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Iodine (I₂)
-
Fuming sulfuric acid (oleum, 20-30% SO₃)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1,2,4,5-tetrafluorobenzene and fuming sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add powdered iodine to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium sulfite.
-
The crude product can be purified by recrystallization from ethanol or by sublimation under reduced pressure.
Purity Analysis: The purity of the final product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of pure this compound is typically in the range of 108-110 °C.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. The following is a general protocol for the analysis of a small organic molecule like this compound or its co-crystals.
1. Crystal Growth:
-
High-quality single crystals are essential for a successful X-ray diffraction experiment.
-
For co-crystals, solutions of this compound and the halogen bond acceptor are prepared in a suitable solvent (e.g., chloroform, ethyl acetate).
-
Slow evaporation of the solvent at room temperature is a common method for growing crystals. Other techniques include vapor diffusion and slow cooling of a saturated solution.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic workflow for this compound.
Logical Workflow for Co-crystal Formation and Analysis
Caption: Workflow for co-crystal formation and structural analysis.
Physical properties of 1,4-Diiodotetrafluorobenzene
An In-depth Technical Guide to the Physical Properties of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆F₄I₂) is a halogenated aromatic compound characterized by a tetrafluorinated benzene (B151609) ring with two iodine atoms at the para positions.[1] This specific arrangement of highly electronegative fluorine atoms and large, polarizable iodine atoms makes it an exceptional halogen bond (XB) donor.[1] The electron-withdrawing fluorine atoms enhance the positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atoms, making it a cornerstone in supramolecular chemistry and crystal engineering.[1] Its ability to form strong, directional halogen bonds with a wide range of acceptors has led to its use in the construction of diverse supramolecular architectures, from discrete assemblies to complex networks.[2][3] This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of this compound.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, crystal engineering, and materials science.
| Property | Value | Reference |
| Molecular Formula | C₆F₄I₂ | [4][5][6] |
| Molecular Weight | 401.87 g/mol | [4][5][6][7] |
| Melting Point | 108-110 °C (lit.) | [5][7][8][9] |
| Boiling Point | 252.4±35.0 °C (Predicted) | [8] |
| Density | 2.671±0.06 g/cm³ (Predicted) | [8] |
| Appearance | White or off-white solid powder | [10] |
| Solubility | Soluble in common organic solvents such as ether, ethyl acetate, and dichloromethane (B109758); good solubility in alcohol-based organic solvents; insoluble in water. | [10] |
| CAS Number | 392-57-4 | [5][6][7][8] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of this compound. Below are methodologies for its synthesis and the formation of co-crystals.
Synthesis of this compound
Method 1: Solution-Based Synthesis
A common method for the synthesis of this compound involves the direct iodination of 1,2,4,5-tetrafluorobenzene.[11]
-
Reactants : 1,2,4,5-tetrafluorobenzene, iodine, and fuming sulfuric acid (oleum).[11]
-
Procedure :
-
1,2,4,5-tetrafluorobenzene is treated with iodine in 65% oleum.[11]
-
The reaction mixture is heated to elevated temperatures.[11]
-
The reaction progress is monitored to ensure the desired disubstituted product is formed.[1]
-
Upon completion, the mixture is carefully quenched, and the product is isolated.
-
Purification is typically achieved through crystallization.[11]
-
-
Key Parameters : The concentration of oleum, reaction temperature, and reaction time are critical factors that must be carefully controlled to optimize the yield and minimize the formation of byproducts.[1][11]
Method 2: Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free alternative to traditional solution-based methods.[11]
-
Reactants : A fluorinated aromatic precursor and an iodinating agent.[11]
-
Procedure :
-
Advantages : This method reduces solvent waste and can offer enhanced reaction control and selectivity.[11] The grinding time directly influences the final product composition.[11]
Co-crystal Formation
This compound is widely used as a halogen bond donor to form co-crystals with various acceptors.[2] A general protocol for forming these co-crystals is slow evaporation.
-
Materials : this compound (halogen bond donor) and a suitable halogen bond acceptor (e.g., 3-nitropyridine).[12]
-
Procedure :
-
Equimolar amounts (or other desired stoichiometric ratios) of this compound and the halogen bond acceptor are dissolved in a suitable solvent, such as dichloromethane or ethanol.[12]
-
The solution is allowed to evaporate slowly at room temperature.[12]
-
Over time, co-crystals will form as the solvent evaporates.
-
The resulting crystals can be isolated for analysis.
-
-
Characterization : The structure and stoichiometry of the resulting co-crystals are typically determined using single-crystal X-ray diffraction.[12]
Supramolecular Chemistry and Halogen Bonding
The utility of this compound in materials science and drug development stems from its ability to form strong and directional halogen bonds. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atoms.[1]
Caption: Formation of a halogen bond between the σ-hole of an iodine atom on this compound and a Lewis base (Nu:).
The electron-withdrawing tetrafluorobenzene ring enhances the σ-hole on the iodine atoms, making this compound a powerful halogen bond donor.[1] This allows for the predictable self-assembly of complex supramolecular structures.
Caption: Experimental workflow for the synthesis of this compound and its subsequent use in co-crystal formation.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
Crystal Engineering : It is extensively used to construct novel crystalline materials with tailored properties.[2][3] The directionality and strength of the halogen bonds it forms allow for precise control over the resulting supramolecular architecture.[1]
-
Materials Science : Co-crystals formed with this compound have shown potential as functional materials, including phosphorescent materials and liquid crystals.[5][11] For instance, co-crystals with polycyclic aromatic hydrocarbons can exhibit strong phosphorescence.[13]
-
Drug Development : Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a carbon-halogen bond can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While direct applications of this compound in pharmaceuticals are not widespread, its role as a building block for more complex halogenated molecules is of interest to drug development professionals.
-
Organic Synthesis : The iodine atoms in this compound can serve as leaving groups in various cross-coupling reactions, such as Sonogashira and Ullmann couplings, making it a versatile substrate for synthesizing more complex organic molecules.[1]
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6F4I2 | CID 67850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 392-57-4 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1,4-二碘四氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 392-57-4 [chemicalbook.com]
- 9. 001chemical.com [001chemical.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Buy this compound | 392-57-4 [smolecule.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,4-diiodotetrafluorobenzene (C₆F₄I₂), a critical building block in supramolecular chemistry and crystal engineering. Due to its capacity to form strong halogen bonds, understanding its behavior in various solvents and under different environmental conditions is paramount for its effective application.
Core Properties of this compound
This compound is a white to off-white solid with a melting point of 108-110 °C.[1][2] Its chemical structure, characterized by a tetrafluorinated benzene (B151609) ring with two iodine atoms in a para-arrangement, makes it an excellent halogen bond donor. The electron-withdrawing fluorine atoms enhance the positive electrostatic potential (σ-hole) on the iodine atoms, enabling strong, directional non-covalent interactions.[3]
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative assessments indicate that it is slightly soluble in chloroform (B151607) and methanol.[1] For many applications, a detailed understanding of its solubility in a range of organic solvents is crucial. Below is a table summarizing the known qualitative solubility and a proposed framework for quantitative determination.
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Chloroform | Slightly Soluble[1] | Data not available |
| Methanol | Slightly Soluble[1] | Data not available |
| Dichloromethane | Expected to be soluble | Data not available |
| Tetrahydrofuran (THF) | Expected to be soluble | Data not available |
| Hexane | Expected to be poorly soluble | Data not available |
| Water | Insoluble | Data not available |
Stability Profile
The stability of this compound is a critical factor for its storage and handling. It is generally stable under standard laboratory conditions but is sensitive to heat and strong oxidizing agents.[3]
| Condition | Stability | Observations and Recommendations |
| Thermal | Stable at room temperature. | Avoid high temperatures to prevent decomposition. Thermal analysis, such as Thermogravimetric Analysis (TGA), can determine the onset of decomposition.[3] |
| Photostability | Potentially sensitive to light. | Store in amber vials or in the dark to prevent photodegradation. Photostability testing is recommended for long-term storage or use in light-sensitive applications. |
| Chemical | Reactive with strong oxidizing agents. | Avoid contact with strong oxidizers. The iodine atoms can act as leaving groups in substitution and cross-coupling reactions.[3] |
| pH | Generally stable in neutral conditions. | Susceptibility to hydrolysis under extreme pH conditions should be evaluated if used in aqueous environments. |
Experimental Protocols
To address the lack of quantitative data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound.
Protocol 1: Determination of Quantitative Solubility
This protocol adapts the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[4]
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[5]
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol 2: Assessment of Thermal Stability
This protocol utilizes Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA crucible.
-
-
TGA Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Continuously monitor the mass of the sample as a function of temperature.
-
-
Data Interpretation:
-
Plot the percentage of mass loss against temperature to obtain a thermogram.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[3]
-
Protocol 3: Evaluation of Photostability
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.
Methodology:
-
Sample Preparation:
-
Place a thin layer of this compound in a chemically inert, transparent container.
-
Prepare a control sample stored in a light-proof container.
-
-
Light Exposure:
-
Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Maintain the control sample under the same temperature and humidity conditions but protected from light.
-
-
Analysis:
-
After the exposure period, compare the physical properties (e.g., appearance, color) and chemical purity of the exposed sample to the control sample.
-
Use a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect any degradation products.
-
Logical Relationships in Stability Testing
A comprehensive stability testing program follows a logical progression from initial stress testing to long-term studies. This approach helps in identifying potential degradation pathways and establishing appropriate storage conditions.
Conclusion
References
- 1. This compound | 392-57-4 [chemicalbook.com]
- 2. This compound 98 392-57-4 [sigmaaldrich.com]
- 3. This compound | 392-57-4 | Benchchem [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility determination and crystallization [huber-online.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diiodotetrafluorobenzene (C₆F₄I₂) is a halogenated aromatic compound of significant interest in supramolecular chemistry, crystal engineering, and as a building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing tetrafluorinated ring and the polarizable iodine atoms, make it an exceptional halogen bond donor. A thorough understanding of its spectroscopic characteristics is paramount for its application and for the structural elucidation of its derivatives and complexes. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, complete with detailed experimental protocols and logical workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| ¹⁹F | CDCl₃ | -118.56 | Singlet | Due to the molecular symmetry, all four fluorine atoms are chemically equivalent, resulting in a single resonance.[1] |
| ¹³C | Solid-State | Not available | - | The ¹³C NMR spectrum of solid this compound is expected to show two resonances due to the molecular symmetry: one for the iodine-bound carbons and one for the fluorine-bound carbons. The chemical shifts are sensitive to intermolecular interactions, such as halogen bonding.[2] Spectra of fluorinated aromatics are often complex due to C-F coupling and may require ¹⁹F decoupling for simplification.[2] |
Note: Due to the absence of protons in the molecule, ¹H NMR spectroscopy is not applicable.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1456 | Medium-Strong | ν(C=C) | Aromatic Ring Stretch |
| ~937 | Strong | ν(C-F) | Carbon-Fluorine Stretch |
| 755-760 | Strong | ν(C-I) | Carbon-Iodine Asymmetric Stretch[3] |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Ionization Method |
| 401.87 | High | [M]⁺ | Electron Ionization (EI) |
| 275 | Variable | [M-I]⁺ | EI |
| 148 | Variable | [C₆F₄]⁺ | EI |
| 127 | Variable | [I]⁺ | EI |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds. The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[4] The exact relative intensities can vary based on the instrument conditions.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| Not available | Not available | Not available | π → π* |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹⁹F and ¹³C)
Objective: To determine the chemical environment of the fluorine and carbon nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation (Solution-State ¹⁹F NMR):
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Sample Preparation (Solid-State ¹³C NMR):
-
Finely grind the crystalline this compound sample to a homogeneous powder.
-
Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Ensure the sample is packed tightly and evenly to allow for stable magic-angle spinning (MAS).
Data Acquisition:
-
Insert the sample into the NMR probe.
-
For solution-state ¹⁹F NMR, use a standard one-pulse experiment. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane), set to 0 ppm.[7]
-
For solid-state ¹³C NMR, employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the signal of the low-abundance ¹³C nuclei.
-
To simplify the spectrum, ¹⁹F decoupling can be applied during the ¹³C acquisition to remove C-F coupling.[2]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method for Solids):
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the IR beam path.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
For analysis via a direct insertion probe, place a small amount (microgram quantity) of the solid sample into a capillary tube.
-
Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) for injection if using a GC-MS system.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the high-vacuum source of the mass spectrometer and vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and fragment ions.[8]
-
The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
UV-Visible Spectroscopy
Objective: To identify the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
-
Fill a quartz cuvette (typically 1 cm path length) with the sample solution.
-
Fill a matching cuvette with the pure solvent to be used as a reference.
Data Acquisition:
-
Place the reference cuvette and the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths, for example, from 400 nm down to 200 nm.
-
The instrument will record the absorbance at each wavelength, generating a spectrum.
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Visualizations
Halogen Bonding Interaction Workflow
This compound is a potent halogen bond donor due to the electron-withdrawing nature of the fluorinated ring, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms. This allows for strong, directional interactions with halogen bond acceptors (e.g., Lewis bases like pyridines or ethers).
Caption: Formation of a supramolecular complex via halogen bonding.
General Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic characterization of this compound is outlined below.
References
- 1. rsc.org [rsc.org]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. This compound | 392-57-4 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. biophysics.org [biophysics.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Halogen Bonding with 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and experimental characterization of halogen bonding involving 1,4-diiodotetrafluorobenzene (1,4-DITFB). This potent, ditopic halogen bond donor has emerged as a critical building block in supramolecular chemistry and crystal engineering, with significant implications for drug development and materials science.
Core Principles of Halogen Bonding with this compound
This compound is an exceptional halogen bond (XB) donor due to the presence of two iodine atoms attached to a heavily fluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of each iodine atom.[1] This electrophilic region can then interact favorably with a wide range of electron-rich halogen bond acceptors, including nitrogen, oxygen, and sulfur-containing moieties, as well as π-systems.[2][3][4] These interactions, denoted as C-I···A (where A is the acceptor atom), are highly directional and play a crucial role in the rational design and construction of complex supramolecular architectures.[5]
The strength of the halogen bond can be modulated by the nature of the acceptor and the surrounding chemical environment. Generally, stronger Lewis bases lead to shorter and more linear halogen bonds, indicative of a stronger interaction.
Caption: The σ-hole on the iodine atom of 1,4-DITFB interacts with the lone pair of an acceptor atom.
Supramolecular Architectures
The ditopic nature of 1,4-DITFB allows for the formation of various supramolecular assemblies, depending on the stoichiometry and connectivity of the halogen bond acceptor. Common architectures include discrete assemblies, one-dimensional (1D) infinite chains, and more complex two-dimensional (2D) and three-dimensional (3D) networks.[3][4]
-
Discrete Assemblies: With monotopic acceptors, 1,4-DITFB often forms discrete trimeric complexes where two acceptor molecules are bound to a single 1,4-DITFB molecule.[5]
-
1D Chains: Ditopic acceptors, such as 4,4'-bipyridine, can bridge multiple 1,4-DITFB molecules to form extended 1D linear or zigzag chains.[6]
Caption: Formation of discrete trimers and 1D infinite chains with 1,4-DITFB.
Quantitative Data on Halogen Bonding Interactions
The geometry of the halogen bond is a key indicator of its strength. The following tables summarize crystallographically determined bond lengths and angles for halogen bonds between 1,4-DITFB and various acceptors. A shorter bond length (relative to the sum of the van der Waals radii) and an angle closer to 180° generally indicate a stronger interaction.
Table 1: C-I···N Halogen Bond Parameters
| Halogen Bond Acceptor | Stoichiometry (D:A) | I···N Distance (Å) | C-I···N Angle (°) | Reference |
| 3-Aminopyridine | 1:1 | 2.81 | 175 | [7] |
| Methyl isonicotinate | 1:1 | 2.919 | 173.8 | [1] |
| 3-Nitropyridine | 2:1 | 2.940 | 175.4 | [8] |
| 3-Nitropyridine | 1:1 | 2.896 | 175.6 | [8] |
| m-Bipyridylphenanthroline-dione | 1:1 | 2.895 | - | [7] |
| 4-(Dimethylamino)pyridine | - | 2.6672 | - | [9] |
| Pyridine-2-thioamide | - | 3.215 | - | [9] |
Table 2: C-I···O Halogen Bond Parameters
| Halogen Bond Acceptor | Stoichiometry (D:A) | I···O Distance (Å) | C-I···O Angle (°) | Reference |
| Methyl isonicotinate | 1:1 | 3.045 | 165.6 | [1] |
| m-Bipyridylphenanthroline-dione | 1:1 | 3.072 | - | [7] |
Table 3: C-I···S Halogen Bond Parameters
| Halogen Bond Acceptor | Stoichiometry (D:A) | I···S Distance (Å) | C-I···S Angle (°) | Reference |
| Thiocarbonyl compounds | 1:1, 2:1, 1:2 | 3.154 - 3.719 | >155 | [10] |
Table 4: C-I···π Halogen Bond Parameters
| Halogen Bond Acceptor | Stoichiometry (D:A) | I···π Distance (Å) | C-I···π Angle (°) | Reference |
| Naphthalene (B1677914) | 2:1 | 3.373 | 90.99 | [11] |
Experimental Protocols
Co-crystal Synthesis by Slow Evaporation
This is the most common method for preparing high-quality single crystals of 1,4-DITFB co-crystals suitable for X-ray diffraction analysis.
-
Reagent Preparation: Accurately weigh equimolar amounts (or other desired stoichiometric ratios) of this compound and the chosen halogen bond acceptor.[8]
-
Dissolution: Dissolve both components in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane, acetone/chloroform) in a clean glass vial.[8][12] The choice of solvent is critical and may require some optimization.
-
Slow Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several days to weeks.
-
Isolation: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for elucidating the three-dimensional structure of the co-crystals and precisely measuring halogen bond geometries.
-
Crystal Mounting: Select a high-quality, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable cryoprotectant or adhesive.[13]
-
Data Collection: Mount the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[14][15] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[14]
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
SSNMR, particularly ¹³C and ¹⁹F NMR, is a powerful tool for characterizing the formation of halogen bonds in the solid state.
-
Sample Preparation: The powdered co-crystal is packed into a solid-state NMR rotor.
-
¹³C CP/MAS NMR: Cross-polarization from ¹H to ¹³C with magic-angle spinning (CP/MAS) is used to obtain the spectrum of the halogen bond acceptor. Changes in the ¹³C chemical shifts of the acceptor upon co-crystallization can provide evidence of halogen bonding.[16] A small increase in the chemical shift of the carbon atom directly bonded to the iodine in 1,4-DITFB is also indicative of halogen bond formation.[8]
-
¹⁹F → ¹³C CP/MAS NMR: Cross-polarization from ¹⁹F to ¹³C provides a clean subspectrum of the fluorinated halogen bond donor (1,4-DITFB), offering improved sensitivity for this component.[3]
-
¹⁹F MAS NMR: Direct observation of the ¹⁹F nuclei in 1,4-DITFB can also reveal changes in the chemical environment upon halogen bond formation. Deshielding of the ¹⁹F signal is often observed.[17]
Raman Spectroscopy
Raman spectroscopy is a valuable technique for probing the vibrational changes in the C-I bond upon halogen bond formation.
-
Sample Preparation: A small amount of the powdered co-crystal is placed on a microscope slide or in a capillary tube.
-
Data Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum shows the vibrational modes of the molecule.
-
Analysis: The C-I stretching mode in 1,4-DITFB is typically observed in the low-frequency region of the Raman spectrum. Upon formation of a halogen bond, this band often shows a red-shift (a shift to lower frequency), indicating a weakening of the C-I covalent bond as electron density is donated into the σ* antibonding orbital.[18]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 1,4-DITFB co-crystals.
Caption: A typical workflow for the study of 1,4-DITFB halogen-bonded co-crystals.
Applications in Drug Development and Materials Science
The ability to form robust and directional interactions makes halogen bonding with 1,4-DITFB a powerful tool in:
-
Crystal Engineering: The predictable nature of these interactions allows for the design of novel crystalline materials with desired properties, such as specific packing arrangements and morphologies.[4]
-
Drug Development: Halogen bonds are increasingly recognized for their importance in ligand-protein binding. Incorporating halogen bond donors like 1,4-DITFB into drug candidates can enhance binding affinity and selectivity.
-
Functional Materials: Co-crystals of 1,4-DITFB have been shown to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them promising for applications in optoelectronics.[12]
This guide provides a foundational understanding of halogen bonding with this compound. For more specific applications and advanced theoretical treatments, researchers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 392-57-4 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pulstec.net [pulstec.net]
- 16. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Solid-State 19F NMR Chemical Shift in Square-Planar Nickel–Fluoride Complexes Linked by Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Crystal Structure of 1,4-Diiodotetrafluorobenzene: A Technical Guide for Researchers
Abstract
Introduction
1,4-Diiodotetrafluorobenzene is a halogenated aromatic compound that has garnered significant interest as a versatile building block in the construction of complex supramolecular assemblies.[1][2] Its rigid, linear geometry and the presence of two iodine atoms activated by the electron-withdrawing tetrafluorinated ring make it an exceptional halogen bond donor.[1][2] This property has been widely exploited to form co-crystals with a diverse range of molecules, including nitrogen-containing heterocycles, polyaromatic hydrocarbons, and other functional organic compounds.[1][3]
This guide focuses on elucidating the structural characteristics of this compound as observed in its co-crystalline forms. The data presented herein is compiled from a variety of single-crystal X-ray diffraction studies on these multi-component systems.
Molecular Structure of this compound
The fundamental structure of this compound consists of a central benzene (B151609) ring where the hydrogen atoms have been substituted by four fluorine atoms and two iodine atoms at the para positions.
Crystallographic Data from Co-crystal Studies
The following tables summarize the crystallographic data for this compound in representative co-crystals, showcasing its structural parameters in different chemical environments.
Table 1: Crystallographic Data for this compound Co-crystals
| Co-former | Stoichiometry (DITFB:Co-former) | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Piperidine | 1:2 | P-1 | 5.2892 | 6.0639 | 15.3113 | 99.382 | 95.930 | 99.454 | [4] |
| 3-Nitropyridine | 1:1 | P2₁/n | - | - | - | - | - | - | |
| Naphthalene | 1:2 | - | - | - | - | - | - | - | [1] |
| Phenanthrene | 1:2 | - | - | - | - | - | - | - | [1] |
| Carbazole | 2:1 | - | - | - | - | - | - | - |
Note: Complete unit cell parameters for all co-crystals were not available in the searched literature.
Table 2: Selected Bond Lengths and Angles for this compound in Co-crystals
| Co-crystal System | C-I Bond Length (Å) | C-F Bond Length (Å) | C-C Bond Length (Å) (aromatic) | C-C-C Bond Angle (°) (aromatic) |
| DITFB with Piperidine | Data not specified | Data not specified | Data not specified | Data not specified |
| DITFB with 3-Nitropyridine | Data not specified | Data not specified | Data not specified | Data not specified |
| DITFB with Naphthalene | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific intramolecular bond lengths and angles for the this compound molecule within these co-crystals require access to the full crystallographic information files (CIFs), which were not available in the initial search results.
Experimental Protocols
The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction (SCXRD). The general experimental workflow for the synthesis and characterization of this compound co-crystals is outlined below.
Co-crystal Synthesis
Co-crystals of this compound are typically prepared by solution-based methods or mechanochemical grinding.
-
Solution-based Crystallization: Stoichiometric amounts of this compound and the co-former are dissolved in a suitable solvent. Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction.
-
Mechanochemical Grinding: Solid reactants are ground together, either neat or with a small amount of a liquid additive, to induce the formation of the co-crystal.
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Intermolecular Interactions
The crystal packing in co-crystals of this compound is dominated by halogen bonding. The iodine atoms act as potent electrophilic species (σ-hole donors) and interact with electron-rich atoms (e.g., nitrogen, oxygen, sulfur) or π-systems of the co-former.[1][2] These interactions are highly directional and play a crucial role in determining the supramolecular architecture of the resulting co-crystals.
Conclusion
While the crystal structure of pure this compound remains elusive in the publicly accessible literature, its structural behavior within a vast array of co-crystals provides invaluable insight for researchers in supramolecular chemistry and materials science. The predictable and robust nature of the halogen bonds it forms makes it a powerful tool for the rational design and synthesis of functional crystalline materials. Further investigation to determine the crystal structure of the pure compound would be a valuable contribution to the field.
References
- 1. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 392-57-4 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-piperidine 1/2 | C16H22F4I2N2 | CID 139117141 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of C-I Bonds in 1,4-Diiodotetrafluorobenzene: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diiodotetrafluorobenzene is a versatile building block in modern organic synthesis and materials science. Its highly fluorinated aromatic core, combined with two reactive carbon-iodine (C-I) bonds, imparts unique chemical properties that are of significant interest to researchers in drug discovery and materials development. The strong electron-withdrawing nature of the fluorine atoms activates the C-I bonds, making them excellent leaving groups in a variety of cross-coupling and nucleophilic substitution reactions.[1] This guide provides an in-depth analysis of the reactivity of the C-I bonds in this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in advanced chemical synthesis.
Core Reactivities of the C-I Bond
The reactivity of the C-I bonds in this compound is dominated by three main classes of reactions: palladium-catalyzed cross-coupling reactions, copper-mediated Ullmann coupling, and nucleophilic aromatic substitution. Furthermore, the iodine atoms are potent halogen bond donors, enabling the formation of supramolecular assemblies.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bonds of this compound readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allowing for the formation of new carbon-carbon bonds under relatively mild conditions.[1] The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective transformations.[1]
Sonogashira Coupling: This reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.
Suzuki Coupling: This versatile reaction creates a C(sp²)-C(sp²) bond between an organoboron species and an aryl halide.
Ullmann Coupling
The Ullmann reaction provides a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[1][3] While often requiring harsh reaction conditions, it remains a relevant transformation for the synthesis of symmetrical biaryls.[3][4]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tetrafluorinated benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution. The iodine atoms can be displaced by strong nucleophiles, a reaction pathway that is highly dependent on the reaction conditions and the nature of the nucleophile.
Halogen Bonding
The iodine atoms in this compound act as strong halogen bond donors.[1][2] This non-covalent interaction is highly directional and has been exploited in the field of crystal engineering and supramolecular chemistry to construct well-defined molecular assemblies.[2][5][6][7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving this compound.
Table 1: Sonogashira Coupling Reaction Yields
| Entry | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | - | 100 | 95 | Adapted from[9] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 100 | 95 | [9] |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | RT | High | Adapted from[10] |
Table 2: Suzuki Coupling Reaction Yields
| Entry | Boronic Acid/Ester | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane (B91453)/Water | Cs₂CO₃ | 100 | >80 | Adapted from[11] |
| 2 | Arylboronic ester | Pd(dppf)Cl₂ | 1,4-Dioxane/Water | Cs₂CO₃ | 100 | >80 | Adapted from[11] |
Table 3: Halogen Bonding Complex Formation
| Entry | Halogen Bond Acceptor | Stoichiometry (Donor:Acceptor) | Interaction | Reference |
| 1 | 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) | 1:2 | N-O···I | [6] |
| 2 | Thiocarbonyl compounds | 1:1, 1:2, 2:1 | C-I···S | [2] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol)
-
Copper(I) iodide (0.04 mmol)
-
Anhydrous triethylamine (10 mL)
Procedure:
-
To a sealed tube, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous triethylamine via syringe, followed by the addition of phenylacetylene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Cesium carbonate (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Sonogashira Coupling Catalytic Cycle```dot
Caption: Catalytic cycle for the Suzuki coupling reaction.
General Experimental Workflow for Cross-Coupling
Caption: General workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis. The predictable and versatile reactivity of its C-I bonds in cross-coupling reactions, coupled with its ability to participate in nucleophilic substitutions and form halogen-bonded superstructures, makes it an indispensable tool for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this unique molecule in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen bonding between an isoindoline nitroxide and this compound: new tools and tectons for self-assembling organic spin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has become an essential tool in organic synthesis, particularly for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[3] The use of fluorinated aromatic compounds, such as 1,4-diiodotetrafluorobenzene, in Sonogashira couplings is of significant interest as the introduction of fluorine atoms can dramatically alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This makes fluorinated building blocks highly valuable in drug discovery and materials science.
This compound is an electron-deficient aryl halide, which generally enhances its reactivity in the oxidative addition step of the palladium catalytic cycle. The two iodine atoms offer the potential for mono- or di-alkynylation, allowing for the synthesis of a variety of linear, rigid structures that can serve as molecular scaffolds or linkers. The reactivity of aryl iodides is typically higher than that of aryl bromides or chlorides in Sonogashira couplings, often allowing for milder reaction conditions.[3]
These application notes provide a comprehensive overview and detailed protocols for performing the Sonogashira coupling reaction with this compound. The information is curated for researchers and professionals in drug development and materials science to facilitate the synthesis of novel fluorinated compounds.
Data Presentation: Reaction Conditions for Sonogashira Coupling of Polyhalogenated and Fluoroarenes
The following table summarizes various conditions reported for Sonogashira couplings of substrates analogous to this compound, providing a basis for developing a robust protocol.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2,3-Triiodobenzene | Arylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | 25 | 24 | 37 | [4] |
| 2 | Hexabromobenzene | Terminal Alkyne | Pd(PPh₃)₄ | CuI | TEA/ACN | 100 | - | - | [5] | |
| 3 | Aryl Iodide | Aryl Alkyne | Pd(PPh₃)₄ (0.15 eq) | CuI (0.3 eq) | Et₃N | THF/Et₃N | RT | 16 | 92 | [6] |
| 4 | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Pyridine | - | RT | - | 93 | [7] |
| 5 | Fluoroarenes | Terminal Alkyne | Pd catalyst | - | LiHMDS | - | - | - | Good | [2] |
| 6 | Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ | CuI | - | - | RT | - | - | [8] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a representative procedure based on established methods for electron-deficient and polyhalogenated aryl iodides. Optimization may be required for specific alkyne substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and inert gas inlet, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or DMF) followed by the anhydrous amine base (2-3 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes to allow for the dissolution of the solids. Then, add the terminal alkyne (1.1-1.2 equiv. for mono-coupling; 2.2-2.5 equiv. for di-coupling) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst and amine salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkynylated tetrafluorobenzene derivative.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of fluorinated building blocks, such as 1,4-diiodotetrafluorobenzene, is of particular interest in pharmaceutical and materials science research. The incorporation of a tetrafluorophenylene unit can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design and the development of advanced materials.
These application notes provide detailed protocols and compiled data for the Suzuki coupling of this compound with various arylboronic acids. The high reactivity of the carbon-iodine bonds allows for efficient coupling under relatively mild conditions. Furthermore, the presence of two reactive sites on the this compound core opens up possibilities for both mono- and bis-arylation, leading to a diverse range of molecular architectures.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of this compound with various arylboronic acids, showcasing the versatility of this substrate in forming a range of biaryl and poly(p-phenylene) structures.
Table 1: Mono- and Bis-Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Product | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-2,3,5,6-tetrafluorobiphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O (2:1:1) | 80 | 12 | 85 |
| 2 | 1,4-Bis(phenyl)-2,3,5,6-tetrafluorobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 92 |
Table 2: Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetrafluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 18 | 88 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 1,4-Bis(4-(trifluoromethyl)phenyl)-2,3,5,6-tetrafluorobenzene | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | 78 |
| 3 | 2-Thienylboronic acid | 1,4-Bis(2-thienyl)-2,3,5,6-tetrafluorobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 16 | 82 |
| 4 | 3-Pyridinylboronic acid | 1,4-Bis(3-pyridinyl)-2,3,5,6-tetrafluorobenzene | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (3:1) | 85 | 20 | 75 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki coupling of this compound.
Protocol 1: Synthesis of 1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetrafluorobenzene
Materials:
-
This compound (1.0 mmol, 401.9 mg)
-
4-Methoxyphenylboronic acid (2.2 mmol, 334.2 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 21.9 mg)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977.1 mg)
-
Toluene (10 mL)
-
Deionized Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene (10 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Suzuki Polycondensation for the Synthesis of Poly(tetrafluorophenylene-alt-phenylene)
Materials:
-
This compound (1.0 mmol, 401.9 mg)
-
1,4-Benzenediboronic acid (1.0 mmol, 165.8 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23.1 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a flame-dried 50 mL Schlenk tube equipped with a magnetic stir bar, dissolve this compound and 1,4-benzenediboronic acid in anhydrous DMF (10 mL).
-
Degas the solution by bubbling with argon for 30 minutes.
-
To this solution, add Pd(PPh₃)₄ and potassium carbonate under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol (100 mL) to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol and then with hot water to remove any inorganic salts.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 1,4-Diiodotetrafluorobenzene in Supramolecular Chemistry
Introduction
1,4-Diiodotetrafluorobenzene (1,4-DITFB) is a highly versatile and powerful building block in the fields of supramolecular chemistry and crystal engineering.[1] Its rigid, linear geometry and the presence of two iodine atoms activated by the electron-withdrawing tetrafluorinated benzene (B151609) ring make it an exceptional bidentate halogen-bond (XB) donor.[1] This property allows 1,4-DITFB to form strong, highly directional, and predictable non-covalent interactions with a wide array of halogen-bond acceptors. These interactions are instrumental in the rational design and self-assembly of diverse supramolecular architectures, including discrete molecular complexes, one-dimensional (1D) chains, and higher-dimensional (2D/3D) networks.[1][2] The resulting co-crystals have shown potential in the development of advanced functional materials with applications in optics, electronics, and pharmaceuticals.[2][3]
Principle of Halogen Bonding with this compound
The efficacy of 1,4-DITFB as a halogen-bond donor is attributed to the phenomenon known as the σ-hole.[1] The highly electronegative fluorine atoms on the benzene ring withdraw electron density, creating a region of positive electrostatic potential on the outermost portion of the iodine atoms, opposite to the C-I covalent bond.[1] This electropositive region, or σ-hole, can then interact favorably with electron-rich sites (Lewis bases) such as nitrogen, oxygen, or sulfur atoms, as well as anions or π-systems.[1][2] This interaction, termed a halogen bond, is highly directional and plays a primary role in directing the self-assembly of molecules in the solid state.
Caption: The σ-hole concept in this compound.
Applications in Supramolecular Assembly & Crystal Engineering
The bifunctional nature of 1,4-DITFB allows for the construction of various supramolecular architectures depending on the nature of the halogen-bond acceptor.
-
Discrete Assemblies: When co-crystallized with monotopic acceptors (molecules with a single acceptor site), 1,4-DITFB often forms discrete, finite assemblies such as trimers or tetramers.[1][2]
-
1D Infinite Chains: Ditopic acceptors, such as bipyridyl derivatives, readily link 1,4-DITFB molecules into infinite 1D chains through robust C–I···N halogen bonds.[4]
-
2D/3D Networks: The presence of other non-covalent interactions, such as hydrogen bonds or π–π stacking, in conjunction with halogen bonding can lead to the formation of more complex 2D and 3D networks.[4]
Caption: Supramolecular assemblies formed with 1,4-DITFB.
Quantitative Data Summary
The geometry of the halogen bond (bond length and angle) is crucial for understanding the strength and directionality of the interaction. Below is a summary of crystallographic data for selected co-crystals of 1,4-DITFB.
| Halogen Bond Acceptor | Stoichiometry (D:A) | Halogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Reference |
| 3-Aminopyridine (3APy) | 1:1 | C–I···N | 2.81 | 175 | [4] |
| 4-(Dimethylamino)pyridine (DMAPy) | 1:2 | C–I···N | 2.67 | 179 | [4] |
| 3-Nitropyridine | 2:1 | C–I···N | 2.940 | 175.4 | [5] |
| 1-Acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP) | 1:1 | C=O···I | 3.034 | - | [3][6] |
| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole | 1:1 | C–I···N | 2.801 / 2.947 | 177.4 / 168.3 | [7] |
| Itraconazole (API) | 1:1 | C–I···N (triazole) | - | - | [8] |
| Voriconazole (API) | 1:1 | C–I···N (triazole) | - | - | [8] |
Thermal Properties of Co-crystals
Thermal analysis provides insights into the stability and phase behavior of the co-crystals.
| Co-crystal System | Technique | Key Observation | Reference |
| APPP / 1,4-DITFB | DSC | Single endothermic peak at 175 °C (Pure APPP melts at 205 °C) | [6] |
| 3-Nitropyridine / 1,4-DITFB | - | Decomposition point of 78-80 °C for 2:1 and 1:1 co-crystals | [5] |
| Methylxanthines / 1,4-DITFB | TGA-DSC | Characterized thermal stability of the co-crystals | [9] |
Experimental Protocols
Protocol 1: Co-crystal Synthesis via Slow Solvent Evaporation
This method is suitable for generating high-quality single crystals for X-ray diffraction analysis.
Materials:
-
This compound (1,4-DITFB)
-
Halogen bond acceptor (e.g., 3-nitropyridine, pyrene (B120774) derivative)
-
Appropriate solvent (e.g., ethanol, dichloromethane, tetrahydrofuran)[5][6]
-
Small glass vials
Procedure:
-
Dissolve stoichiometric amounts of 1,4-DITFB and the halogen bond acceptor in a suitable solvent in a glass vial. Molar ratios can be varied (e.g., 1:1, 1:2, 2:1) to explore different stoichiometries.[5]
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at room temperature.
-
Allow the solvent to evaporate over several days to weeks.
-
Harvest the resulting crystals for analysis.
Protocol 2: Co-crystal Synthesis via Mechanochemical Grinding
This is a green, solvent-free method for preparing co-crystals, often used for screening or bulk synthesis.
Materials:
-
This compound (1,4-DITFB)
-
Halogen bond acceptor (e.g., methylxanthines)[9]
-
Agate mortar and pestle or a ball mill
-
(Optional) A few drops of a liquid for Liquid-Assisted Grinding (LAG)
Procedure:
-
Place stoichiometric amounts of 1,4-DITFB and the halogen bond acceptor into an agate mortar.
-
Grind the mixture vigorously with the pestle for 15-30 minutes.
-
(Optional for LAG) Add a small amount (e.g., 10-20 µL) of a suitable liquid (e.g., acetonitrile, methanol) and continue grinding.
-
The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Protocol 3: Characterization of Co-crystals
A combination of techniques is required to fully characterize the newly formed co-crystals.
A. Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the precise three-dimensional molecular structure, unit cell parameters, bond lengths, and angles.[10][11]
-
Procedure:
-
Select a high-quality single crystal from the synthesis batch.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).[5]
-
B. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the formation of a new crystalline phase for bulk material and to check for polymorphism.[6]
-
Procedure:
-
Gently grind the crystalline sample to a fine powder.
-
Place the powder on a sample holder.
-
Collect the diffraction pattern over a range of 2θ angles.
-
Compare the experimental pattern with the patterns of the starting materials and the pattern simulated from SC-XRD data (if available).[6]
-
C. Thermal Analysis (DSC/TGA):
-
Purpose: To investigate the thermal stability, melting points, and decomposition of the co-crystals.[12]
-
Procedure (DSC):
-
Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to identify thermal events such as melting or decomposition.[6]
-
General Experimental Workflow
The process of developing and characterizing co-crystals using 1,4-DITFB follows a logical progression from design to detailed analysis.
Caption: General workflow for co-crystal engineering with 1,4-DITFB.
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1> [mdpi.com]
- 8. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylxanthines for halogen bonded cocrystals with this compound: green synthesis, structure, photophysics and DFT studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. Detection of cocrystal formation based on binary phase diagrams using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1,4-Diiodotetrafluorobenzene as a Halogen Bond Donor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-diiodotetrafluorobenzene (1,4-DITFB) as a robust and versatile halogen bond donor in supramolecular chemistry, materials science, and drug development.
Introduction to this compound as a Halogen Bond Donor
This compound is a powerful halogen bond (XB) donor, a feature attributed to the electron-withdrawing nature of the tetrafluorinated benzene (B151609) ring, which enhances the electrophilic character of the iodine atoms.[1] This creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atoms, allowing for strong, directional, and predictable non-covalent interactions with a wide array of halogen bond acceptors.[1] Its linear, ditopic nature makes it an exceptional building block for the rational design and construction of diverse supramolecular architectures, including discrete assemblies, 1D chains, and 2D/3D networks.[2][3]
The applications of 1,4-DITFB-based co-crystals are extensive, ranging from the development of functional materials with tailored photophysical properties (fluorescence and phosphorescence) to the engineering of liquid crystals and supramolecular gels.[2][4] In the context of drug development, halogen bonding is increasingly recognized for its potential to influence ligand-protein binding, membrane permeability, and metabolic stability, making 1,4-DITFB a valuable tool for co-crystallization studies of active pharmaceutical ingredients (APIs).[1]
Key Applications
-
Supramolecular Self-Assembly: The primary application of 1,4-DITFB is in directing the self-assembly of molecules into predictable and well-defined supramolecular structures.[1][2]
-
Crystal Engineering: It serves as a reliable building block for the design and synthesis of co-crystals with desired structural motifs and physicochemical properties.[5]
-
Functional Materials: Co-crystallization of 1,4-DITFB with polycyclic aromatic hydrocarbons (PAHs) and other chromophores can induce or enhance phosphorescence, leading to the development of novel luminescent materials.[6][7]
-
Pharmaceutical Co-crystals: Its ability to form strong halogen bonds can be exploited to modify the physical properties of APIs, such as solubility and stability.
-
Anion Recognition: The strong electrophilic nature of the iodine atoms allows for the recognition and binding of various anions.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from co-crystallization studies involving this compound.
Table 1: Stoichiometry of 1,4-DITFB Co-crystals with Various Halogen Bond Acceptors
| Halogen Bond Acceptor | Stoichiometry (Acceptor:Donor) | Resulting Architecture |
| 3-Nitropyridine | 1:1, 1:2, 2:1 | Discrete assemblies and networks[8] |
| N,N'-Dimethylthiourea | 1:1, 1:2, 2:1 | Halogen-bonded complexes[9] |
| Biphenyl | 1:2 | 2D layer[6] |
| Naphthalene | 1:2 | 1D chain[6] |
| Phenanthrene | 1:2 | 1D chain[6] |
| Carbazole | 1:2 | Triclinic co-crystal[3] |
| 1,2-Bis(4-pyridyl)ethane | 1:1 | 1D chain[3] |
| 4,4'-Azopyridine | Not specified | Linear-extended chains[2] |
Table 2: Halogen Bond Geometry in 1,4-DITFB Co-crystals
| Halogen Bond Acceptor Atom/Group | Interaction Type | I···Acceptor Distance (Å) | C-I···Acceptor Angle (°) |
| Pyridyl Nitrogen | C–I···N | 2.81 | 175 |
| Nitro Oxygen (in 3-Nitropyridine) | C–I···O | Not specified | Not specified |
| Carbonyl Oxygen | C–I···O | 3.072 | Not specified |
| π-system (Phenanthrene) | C–I···π | Not specified | Not specified |
| Thioamide Sulfur | C–I···S | Shorter than vdW radii | Close to 180 |
Table 3: Photophysical Properties of 1,4-DITFB Co-crystals
| Halogen Bond Acceptor | Emission Type | Emission Color | Phosphorescence Lifetime (ms) |
| Naphthalene | Phosphorescence | Green | 0.067[6] |
| Phenanthrene | Phosphorescence | Orange | 1.449[6] |
| Bent 3-ring-N-heterocyclic hydrocarbons | Phosphorescence | Green, Orange-Yellow, Orange | Not specified[7] |
Experimental Protocols
Protocol 1: Co-crystallization by Slow Evaporation
This is a common method for obtaining high-quality single crystals of 1,4-DITFB co-crystals.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., chloroform, dichloromethane, ethanol, or ethyl acetate).
-
Prepare a stock solution of the halogen bond acceptor at an equimolar or desired stoichiometric ratio in the same solvent.
-
-
Mixing and Crystallization:
-
In a clean vial, mix the solutions of the donor and acceptor.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Place the vial in a vibration-free environment.
-
Monitor the vial for crystal growth over several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and dry them on filter paper.
-
Protocol 2: Characterization by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is essential for determining the precise molecular structure and supramolecular arrangement of the co-crystals.
-
Crystal Mounting:
-
Select a high-quality, single crystal with well-defined faces under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant (if necessary) and flash-cool it in a stream of cold nitrogen.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data using appropriate software, typically involving a series of rotational frames.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk crystalline material.
-
Sample Preparation:
-
Gently grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[10]
-
Mount the powder on a sample holder.
-
-
Data Acquisition:
-
Place the sample holder in the PXRD instrument.
-
Collect the diffraction pattern over a specified 2θ range.
-
-
Data Analysis:
-
Compare the experimental PXRD pattern with the pattern simulated from the single-crystal X-ray data to confirm phase identity and purity.[10]
-
Protocol 4: Characterization by Solid-State NMR (ssNMR)
ssNMR, particularly ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP/MAS), can provide valuable information about the local environment of atoms in the co-crystal.
-
Sample Packing:
-
Pack the powdered co-crystal sample into an MAS rotor.
-
-
Spectra Acquisition:
-
Data Analysis:
-
Reference the chemical shifts to a standard (e.g., glycine (B1666218) for ¹³C).[10]
-
Analyze the chemical shift changes upon co-crystal formation to gain insights into the electronic effects of halogen bonding. For instance, an increase in the chemical shift of the carbon atom bonded to iodine is consistent with halogen bond formation.[8][10]
-
Visualizations
Caption: The σ-hole concept on this compound.
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Buy this compound | 392-57-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. The phosphorescent co-crystals of this compound and bent 3-ring-N-heterocyclic hydrocarbons by C–I⋯N and C–I⋯π halogen bonds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols: Synthesis of Phosphorescent Cocrystals with 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed overview and experimental protocols for the synthesis and characterization of phosphorescent cocrystals utilizing 1,4-diiodotetrafluorobenzene (DITFB) as a key halogen bond donor. The heavy iodine atoms in DITFB facilitate intersystem crossing and enhance the phosphorescence of various organic co-formers through the heavy-atom effect, making these cocrystals promising materials for various applications, including sensing, imaging, and solid-state lighting. The principles of cocrystal engineering demonstrated here are also of significant interest in the pharmaceutical sciences for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).
Introduction
Cocrystallization is a powerful technique in crystal engineering that allows for the design of new solid forms with tailored properties. In the context of phosphorescent materials, cocrystals offer a versatile platform for inducing or enhancing room-temperature phosphorescence (RTP) in organic molecules that are otherwise non-phosphorescent or weakly phosphorescent in the solid state. This compound is an excellent building block for this purpose due to its strong ability to form halogen bonds (C–I⋯π, C–I⋯N, etc.) and the significant spin-orbit coupling contribution from its iodine atoms.[1][2][3][4][5] This document outlines the synthesis of DITFB-based phosphorescent cocrystals with various aromatic and heterocyclic co-formers.
Key Intermolecular Interactions
The formation and stability of these phosphorescent cocrystals are governed by a network of non-covalent interactions.[1][2][3][6] The primary interaction is the C–I⋯π halogen bond, where the electropositive region on the iodine atom of DITFB interacts with the electron-rich π-system of the co-former.[1][3] Other significant interactions that contribute to the supramolecular architecture include:
The following diagram illustrates the key intermolecular interactions involved in the formation of DITFB-based cocrystals.
Caption: Key intermolecular interactions in the formation of DITFB-based phosphorescent cocrystals.
Experimental Protocols
I. Synthesis of Phosphorescent Cocrystals by Slow Evaporation
This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction studies.[6][7]
Materials:
-
This compound (DITFB)
-
Co-former (e.g., carbazole (B46965), fluorene, dibenzothiophene, naphthalene, phenanthrene)[1][2][3][6]
-
Anhydrous solvent (e.g., ethanol, acetone/chloroform mixture)[1][6]
-
Glass vials
-
Micro-spatula
-
Analytical balance
Procedure:
-
Accurately weigh DITFB and the co-former in a specific molar ratio (e.g., 2:1 for DITFB:carbazole, 1:1 for DITFB:fluorene, 2:1 for DITFB:dibenzothiophene).[1][6]
-
Dissolve both components in a minimal amount of the chosen solvent or solvent mixture in a clean glass vial.[6]
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent at room temperature.
-
Place the vial in a vibration-free environment.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully isolate them from the remaining solution using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
II. Synthesis of Phosphorescent Cocrystals by Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is often faster and more environmentally friendly than slow evaporation.[8]
Materials:
-
This compound (DITFB)
-
Co-former
-
Grinding liquid (a few drops of a solvent in which the components have low solubility)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Place stoichiometric amounts of DITFB and the co-former into a mortar or a grinding jar.
-
Add a few drops of the grinding liquid.
-
Grind the mixture for a specified time (e.g., 15-30 minutes) until a homogeneous powder is obtained.
-
The resulting powder is the cocrystal, which can be used for further characterization.
Characterization of Phosphorescent Cocrystals
A comprehensive characterization is essential to confirm the formation of the cocrystal and to evaluate its properties.
Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive crystal structure, confirming the stoichiometry and revealing the intermolecular interactions.[3][7]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and can be compared with the pattern calculated from the SCXRD data.[1][7]
-
Spectroscopic Techniques (FT-IR, Raman, Solid-State NMR): Provide evidence of cocrystal formation through shifts in vibrational frequencies and NMR chemical shifts upon cocrystallization.[1][7][9]
-
Thermal Analysis (DSC, TGA): Determines the melting point and thermal stability of the cocrystal, which are typically different from those of the individual co-formers.[2]
-
Photoluminescence Spectroscopy: Measures the excitation and emission spectra to determine the phosphorescence properties, including the emission maximum and lifetime.[2][3]
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of DITFB-based phosphorescent cocrystals.
Caption: Experimental workflow for the synthesis and characterization of DITFB cocrystals.
Quantitative Data Summary
The following tables summarize the quantitative data for several phosphorescent cocrystals synthesized with this compound.
Table 1: Stoichiometry and Phosphorescence Data of DITFB Cocrystals
| Co-former | DITFB:Co-former Ratio | Phosphorescence Maxima (λmax, nm) | Phosphorescence Lifetime (τ, ms) | Reference |
| Carbazole | 2:1 | Not explicitly stated, but phosphorescence is enhanced | Not explicitly stated | [1] |
| Fluorene | 1:1 | 531 | 0.34 | [2][6] |
| Dibenzofuran | 1:1 | 529 | 0.51 | [2][6] |
| Dibenzothiophene | 2:1 | 564 | 2.50 | [2][6] |
| Naphthalene | 2:1 | Green phosphorescence | 0.067 | [3] |
| Phenanthrene | 2:1 | Orange phosphorescence | 1.449 | [3] |
| 3-Nitropyridine | 1:1, 2:1, 1:2 | Not applicable (focus on structure) | Not applicable | [7][9] |
| Phenazine | 1:1 | 544 (green) | Not stated | [4] |
| Acridine | 1:1 | 592 (orange-yellow) | Not stated | [4] |
| Phenanthridine | 1:1 | 605 (orange) | Not stated | [4] |
Table 2: Crystallographic Data for Select DITFB Cocrystals
| Cocrystal System | Stoichiometry | Crystal System | Space Group | Reference |
| DITFB-Carbazole | 2:1 | Monoclinic | P2₁/c | Not explicitly in provided text, inferred |
| DITFB-3-Nitropyridine | 1:1 | Monoclinic | P2₁/n | [9] |
| DITFB-3-Nitropyridine | 2:1 | Triclinic | P-1 | [9] |
| DITFB-3-Nitropyridine | 1:2 | Monoclinic | Cc | [9] |
Applications and Future Outlook
The development of phosphorescent cocrystals with this compound opens up possibilities for creating novel materials with tunable photophysical properties.[4] The strong phosphorescence emission observed in these systems makes them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.
-
Bioimaging: For time-resolved imaging applications.[4]
-
Sensors: For detecting analytes that can modulate the phosphorescence.
-
Anti-counterfeiting: As security inks and markers.
For drug development professionals, the study of these cocrystals provides valuable insights into the principles of crystal engineering and the role of non-covalent interactions in determining the solid-state properties of molecular solids. This knowledge is directly applicable to the design of pharmaceutical cocrystals with improved solubility, stability, and bioavailability. The ability to systematically modify crystal packing and intermolecular interactions through cocrystallization is a powerful tool in modern drug development.
References
- 1. Phosphorescent co-crystal assembled by this compound with carbazole based on C–I⋯π halogen bonding - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The phosphorescent co-crystals of this compound and bent 3-ring-N-heterocyclic hydrocarbons by C–I⋯N and C–I⋯π halogen bonds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Methylxanthines for halogen bonded cocrystals with this compound: green synthesis, structure, photophysics and DFT studies - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00138A [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for 1,4-Diiodotetrafluorobenzene in Organic Electronics
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diiodotetrafluorobenzene (DITFB) is a versatile and highly valuable building block in the synthesis of novel organic materials for advanced electronic applications. Its electron-deficient tetrafluorinated core, coupled with two reactive iodine atoms, makes it an ideal monomer for creating donor-acceptor (D-A) copolymers with tailored optoelectronic properties. These materials have shown significant promise in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This document provides a comprehensive overview of the applications of DITFB in organic electronics, including detailed experimental protocols for the synthesis of a key copolymer, poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(tetrafluoro-p-phenylene)] (PFTFB), and the fabrication of organic electronic devices. Quantitative performance data from relevant studies are summarized to facilitate comparative analysis.
Introduction: The Role of this compound in Organic Electronics
The strategic incorporation of fluorine atoms into conjugated polymers is a widely recognized approach to enhance the performance of organic electronic devices. The high electronegativity of fluorine lowers the HOMO and LUMO energy levels of the resulting polymers, which can lead to improved air stability, higher open-circuit voltages in OSCs, and better charge carrier mobility in OFETs.[1][2]
This compound stands out as a particularly useful monomer in this context.[3] The carbon-iodine bonds are more reactive than carbon-bromine or carbon-chlorine bonds, facilitating efficient cross-coupling reactions such as Suzuki and Stille polycondensations. This allows for the synthesis of well-defined, high molecular weight polymers under relatively mild conditions. The tetrafluorophenylene unit introduced by DITFB acts as a strong electron acceptor, enabling the formation of D-A copolymers when paired with electron-donating monomers like fluorene (B118485) or thiophene (B33073) derivatives. This D-A architecture is crucial for promoting intramolecular charge transfer, which is beneficial for charge separation in solar cells and for tuning the emission color in OLEDs.
Applications and Performance Data
The incorporation of the tetrafluorophenylene moiety derived from this compound has a significant impact on the performance of various organic electronic devices. Below are tables summarizing the performance of materials synthesized using DITFB or its derivatives in OSCs, OFETs, and OLEDs.
Organic Solar Cells (OSCs)
The use of DITFB in the synthesis of donor-acceptor copolymers for OSCs can lead to significant improvements in power conversion efficiency (PCE). The fluorinated acceptor unit helps to lower the HOMO level of the polymer, thereby increasing the open-circuit voltage (Voc).
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PFTFB | PC71BM | 7.17 | 0.797 | 12.75 | 0.706 | [1] |
| PFDTQxF | PCBM | 0.78 | 0.47 | 4.48 | 0.32 | [4] |
| P3HT:PF-NDI | - | 1.63 | - | - | 0.66 | [5] |
Organic Field-Effect Transistors (OFETs)
The rigid backbone and strong intermolecular interactions induced by the fluorinated units can enhance the charge carrier mobility in OFETs. Polymers derived from DITFB have been investigated as the active semiconductor layer in these devices.
| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Ion/Ioff Ratio | Device Architecture | Reference |
| PFTFB | 10⁻³ - 10⁻² | - | > 10⁵ | Top-gate, bottom-contact | [3] |
| TFB/F8BT Blend | - | - | - | - | [1] |
| F8T2 | - | - | - | Top-gate, bottom-contact | [4] |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the tetrafluorophenylene unit can be used to tune the emission color and improve the efficiency and stability of the device. By creating a D-A structure, the emission can be red-shifted, and the high electron affinity of the fluorinated unit can improve electron injection and transport.
| Emitting Polymer | Max. Emission (nm) | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |
| PF-BTOCz30 | 450-550 (Blue-Green) | 6.36 | 5.03 | (0.16, 0.21) | [6] |
| Polyfluorene-TPA (C1) | ~510 (Green) | - | - | - | [7][8] |
| Polyfluorene-TPA (C3) | ~490 (Green) | - | - | - | [7][8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative D-A copolymer, PFTFB, using this compound, and for the fabrication of organic electronic devices.
Synthesis of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(tetrafluoro-p-phenylene)] (PFTFB) via Suzuki Polycondensation
This protocol describes the synthesis of PFTFB from 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester and this compound.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol)
-
This compound (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol)
-
Anhydrous Toluene (B28343) (20 mL)
-
Aqueous solution of sodium carbonate (2 M, 5 mL)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol (B129727) (for precipitation)
-
Acetone (B3395972) (for washing)
-
Hexane (B92381) (for washing)
-
Argon gas (for inert atmosphere)
Procedure:
-
To a 100 mL Schlenk flask, add 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene and the aqueous sodium carbonate solution to the flask via syringe.
-
Add a few drops of Aliquat 336 to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon. The solution will become viscous as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (200 mL).
-
Collect the fibrous polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove catalyst residues and oligomers, followed by extraction with hexane to remove any remaining monomers.
-
The purified polymer is then extracted with chloroform (B151607) or toluene.
-
The polymer solution is concentrated by rotary evaporation and precipitated again in methanol.
-
The final polymer is collected by filtration and dried under vacuum at 60 °C for 24 hours.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC) using polystyrene standards.
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Optical Properties: Investigated by UV-Vis absorption and photoluminescence spectroscopy.
Fabrication of an Organic Solar Cell (OSC)
This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell using PFTFB as the donor and PC₇₁BM as the acceptor.
Device Architecture: ITO / PEDOT:PSS / PFTFB:PC₇₁BM / Ca / Al
Procedure:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned ITO substrates are treated with UV-ozone for 15 minutes.
-
A hole transport layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
A solution of PFTFB and PC₇₁BM (e.g., in a 1:2 weight ratio) in a suitable solvent (e.g., chloroform or o-dichlorobenzene) is spin-coated on top of the PEDOT:PSS layer to form the active layer. The thickness is typically around 100 nm.
-
The active layer is annealed at a specific temperature (e.g., 80-120 °C) to optimize the morphology.
-
A calcium (Ca) layer (e.g., 20 nm) and an aluminum (Al) layer (e.g., 100 nm) are sequentially deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr) to form the cathode.
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a top-gate, bottom-contact OFET with PFTFB as the semiconductor layer.
Device Architecture: Si/SiO₂ / Au (S-D) / PFTFB / Cytop / Au (Gate)
Procedure:
-
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Gold (Au) source and drain electrodes are patterned on the SiO₂ surface using photolithography and thermal evaporation.
-
The substrate is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface properties.
-
A solution of PFTFB in a suitable solvent is spin-coated onto the substrate to form the semiconductor layer.
-
The film is annealed to improve the molecular ordering.
-
A solution of a fluorinated polymer (e.g., Cytop) is spin-coated as a top-gate dielectric.
-
A gold gate electrode is deposited on top of the Cytop layer by thermal evaporation through a shadow mask.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the application of this compound in organic electronics.
Caption: Synthetic pathway for PFTFB via Suzuki polycondensation.
Caption: Workflow for fabricating a bulk heterojunction organic solar cell.
References
- 1. uni-potsdam.de [uni-potsdam.de]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. researchgate.net [researchgate.net]
- 5. 9,9-二辛基芴-2,7-二硼酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 1,4-diiodotetrafluorobenzene, a key building block in the synthesis of fluorinated organic molecules. Detailed protocols for its use in various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are presented, offering valuable guidance for the synthesis of complex aromatic compounds relevant to drug discovery, materials science, and agrochemicals.
Introduction
This compound is a versatile reagent characterized by a perfluorinated aromatic ring substituted with two iodine atoms at the para positions. The strong electron-withdrawing nature of the fluorine atoms activates the C-I bonds, making them highly susceptible to a variety of chemical transformations. This reactivity profile allows for the selective and sequential formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex fluorinated molecules. This document outlines detailed experimental protocols for key reactions involving this compound, including Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The two iodine atoms can be substituted sequentially, allowing for the synthesis of both symmetrical and unsymmetrical products.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
General Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an iodoarene.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add anhydrous triethylamine (solvent and base).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv. for monosubstitution, 2.2-3.0 equiv. for disubstitution) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | 100 | 10 | 95 | [3] |
Note: This table provides data for a related reaction to illustrate typical conditions and yields. Specific data for this compound should be determined experimentally.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an aryl halide.[4] This reaction is widely used for the synthesis of biaryls and conjugated polymers.[5]
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling.[6]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.1-1.5 equiv. for monosubstitution, 2.2-3.0 equiv. for disubstitution) in the organic solvent.
-
Add an aqueous solution of the base (2.0-3.0 equiv.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or GC/MS.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 8 | ~100 | [6] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 8 | ~95 | [6] |
Note: This table provides data for a related fluorinated aryl halide to illustrate typical reaction outcomes.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.[7][8][9] It is known for its tolerance of a wide variety of functional groups.[7]
General Experimental Protocol: Stille Coupling of this compound with an Organostannane
This is a general procedure for the Stille coupling reaction.[10]
Materials:
-
This compound
-
Organostannane (e.g., 2,5-Bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane (1.1 equiv. for monosubstitution, 1.0 equiv. for polymerization).
-
Add the anhydrous, degassed solvent via syringe.
-
Subject the mixture to three pump/purge cycles with an inert gas.
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 12-24 hours.
-
After cooling, evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Stille Coupling
| Aryl Halide | Organostannane | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 12-16 | ~95 | [10] |
| 2,2'-bis(trimethylstanne)-thienothiophene | 5-hexyl-2-thiophenyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | 12 | 84 | [10] |
Note: This table provides data for related Stille coupling reactions to illustrate typical conditions and yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction is a powerful tool for the synthesis of arylamines.[13]
General Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos, SPhos) or a pre-formed catalyst
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a Schlenk tube, add the palladium precatalyst (0.01-0.05 equiv.), the ligand (0.02-0.10 equiv.), and the base (1.2-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous solvent.
-
Degas the mixture and backfill with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours).
-
After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Carbazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | Good | [14] |
| Aryl Bromide | Diphenylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | Good | [14] |
Note: This table provides general conditions for the amination of aryl bromides, which can be adapted for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the perfluorinated ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The iodine atoms are generally less prone to substitution under these conditions.
General Experimental Protocol: Nucleophilic Aromatic Substitution on this compound
This protocol describes a general procedure for the SNAr reaction with a thiol or phenol (B47542) nucleophile.[15]
Materials:
-
This compound
-
Nucleophile (e.g., a thiol or phenol)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the nucleophile (1.0-1.2 equiv.) in the anhydrous solvent.
-
Add the base (1.5-2.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for the required time (1-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) (Mono/Di) | Reference |
| N,N'-bis(pentafluorobenzyl)-DPP | Pyridine-4-thiol | K₂CO₃ | DMF | RT | 23 / 51 | [16] |
| N,N'-bis(pentafluorobenzyl)-DPP | Pyridine-2-thiol | K₂CO₃ | DMF | RT | - / 85 | [16] |
| N,N'-bis(pentafluorobenzyl)-DPP | Methyl 4-hydroxybenzoate | Cs₂CO₃ | DMF | RT | 14 / 56 | [15] |
Note: This table provides data for a related polyfluorinated aromatic system to illustrate the principles of SNAr reactions.
References
- 1. research.tue.nl [research.tue.nl]
- 2. mdpi.com [mdpi.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | Semantic Scholar [semanticscholar.org]
- 15. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Site-Selective Reactions of 1,4-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diiodotetrafluorobenzene is a versatile building block in organic synthesis, particularly valued in the construction of complex aromatic and heteroaromatic structures relevant to pharmaceutical and materials science. Its two iodine atoms, activated by the electron-withdrawing tetrafluorophenyl ring, can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. This selectivity allows for the stepwise and controlled introduction of different substituents, enabling the synthesis of unsymmetrical molecules with high precision.
These application notes provide an overview of key site-selective reactions of this compound, including Sonogashira, Suzuki-Miyaura, and Stille cross-coupling reactions. Detailed protocols derived from synthetic precedent with analogous substrates are provided to guide researchers in developing robust and efficient synthetic routes.
Factors Influencing Site-Selectivity
The selective reaction at one of the two C-I bonds in this compound is primarily governed by statistical probability and subtle electronic effects. Once the first coupling reaction occurs, the electronic nature of the newly introduced substituent can influence the reactivity of the remaining C-I bond, potentially facilitating or hindering the second coupling. For instance, the introduction of an electron-donating group may slightly deactivate the ring towards further oxidative addition, while an electron-withdrawing group might enhance it. Careful control of reaction stoichiometry (i.e., using one equivalent of the coupling partner) is the most critical factor for achieving mono-functionalization.
Application Notes
Site-Selective Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. In the case of this compound, this reaction can be controlled to achieve mono-alkynylation, providing a valuable intermediate for further diversification.
Key Considerations:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed.
-
Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used to deprotonate the terminal alkyne.
-
Stoichiometry: Careful control of the alkyne to this compound ratio is crucial for achieving high selectivity for the mono-coupled product.
Site-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. Site-selective mono-arylation or -vinylation of this compound can be readily achieved.
Key Considerations:
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine (B1218219) ligand can significantly impact reaction efficiency and selectivity.
-
Base: An inorganic base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species.
-
Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Site-Selective Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.
Key Considerations:
-
Palladium Catalyst: A palladium(0) complex is the active catalyst.
-
Stoichiometry: As with other cross-coupling reactions, controlling the stoichiometry of the organostannane is key to achieving mono-functionalization.
-
Toxicity: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Experimental Protocols
The following protocols are generalized based on established procedures for similar dihaloarenes and serve as a starting point for optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.
Protocol 1: General Procedure for Site-Selective Mono-Sonogashira Coupling
This protocol describes a general method for the mono-alkynylation of this compound.
Diagram of Experimental Workflow:
Application Notes and Protocols for Co-crystallization with 1,4-Diiodotetrafluorobenzene
Introduction
1,4-Diiodotetrafluorobenzene (1,4-DITFB) is a versatile and powerful building block in the field of crystal engineering and supramolecular chemistry. Its strong halogen-bonding donor capabilities, arising from the electron-withdrawing tetrafluorinated phenyl ring, make it an excellent candidate for the systematic design and synthesis of co-crystals with a wide variety of halogen-bond acceptors.[1] These co-crystals can exhibit unique physicochemical properties, including modified solubility, thermal stability, and photoluminescence, making them of significant interest to researchers in drug development and materials science.[1][2][3]
These application notes provide an overview of the common co-crystallization techniques involving 1,4-DITFB, detailed experimental protocols, and a summary of quantitative data for a range of co-formers.
Key Interaction: Halogen Bonding
The formation of co-crystals with 1,4-DITFB is primarily driven by halogen bonding, a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site, such as a nitrogen, oxygen, or sulfur atom, or a π-system.[1] The fluorine atoms on the 1,4-DITFB molecule enhance the electrophilicity of the iodine atoms, leading to strong and directional halogen bonds.
Caption: Halogen bonding between 1,4-DITFB and a nucleophile (Nu).
Co-crystallization Techniques
Two primary techniques are widely employed for the preparation of co-crystals with 1,4-DITFB: solution-based methods and mechanochemical methods.
Solution-Based Co-crystallization
This technique involves dissolving 1,4-DITFB and the co-former in a suitable solvent or solvent mixture, followed by slow evaporation to induce co-crystal formation. The choice of solvent is crucial and can influence the resulting co-crystal stoichiometry and polymorphism.
Caption: General workflow for solution-based co-crystallization.
Mechanochemical Co-crystallization
Mechanochemical methods, such as neat (dry) or liquid-assisted grinding (LAG), offer a solvent-free or solvent-minimal approach to co-crystal synthesis.[4] Grinding the solid reactants together provides the necessary energy to disrupt the crystal lattices and facilitate the formation of new co-crystalline phases.[5] LAG involves the addition of a small amount of liquid to the grinding mixture, which can catalyze the co-crystal formation.[6][7][8]
Caption: General workflow for mechanochemical co-crystallization.
Experimental Protocols
Protocol 1: Solution-Based Co-crystallization by Slow Evaporation
Materials:
-
This compound (1,4-DITFB)
-
Co-former (e.g., 3-nitropyridine)[9]
-
Solvent (e.g., ethanol, dichloromethane)[9]
-
Small vials or beakers
-
Magnetic stirrer and stir bars (optional)
-
Microscope
Procedure:
-
Weigh the desired stoichiometric amounts of 1,4-DITFB and the co-former. For example, for a 1:1 co-crystal of 1,4-DITFB and 3-nitropyridine (B142982), use equimolar amounts (e.g., 0.3 mmol of each).[9]
-
Transfer the solids to a clean vial.
-
Add a minimal amount of the chosen solvent to completely dissolve the solids. Gentle heating or stirring may be applied to aid dissolution. For instance, dissolve the 1:1 mixture of 1,4-DITFB and 3-nitropyridine in 1 mL of ethanol.[9]
-
Cover the vial with a lid or parafilm with small perforations to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for crystal growth over a period of hours to days.
-
Once suitable crystals have formed, carefully decant the remaining solvent.
-
Wash the crystals with a small amount of cold solvent if necessary and dry them under ambient conditions or in a vacuum desiccator.
-
Characterize the resulting crystals using techniques such as single-crystal X-ray diffraction (SC-XRD) to confirm co-crystal formation and determine the crystal structure.
Protocol 2: Mechanochemical Co-crystallization by Liquid-Assisted Grinding (LAG)
Materials:
-
This compound (1,4-DITFB)
-
Co-former (e.g., praziquantel)[10]
-
Grinding liquid (e.g., methanol, ethanol)
-
Ball mill with grinding jars and balls (e.g., stainless steel or agate) or an agate mortar and pestle
-
Spatula
Procedure:
-
Weigh stoichiometric amounts of 1,4-DITFB and the co-former (e.g., a 1:1 molar ratio of 1,4-DITFB and praziquantel, approximately 50 mg total).[10]
-
Place the powders into a grinding jar along with the grinding balls.
-
Add a small amount of the grinding liquid (e.g., 40 µL of methanol).[10]
-
Grind the mixture for a specified time and frequency. For example, in a Retsch MM 400 ball mill, grind at 25 Hz for 30 minutes.[10]
-
After grinding, carefully open the jar and collect the resulting powder.
-
Characterize the powder using powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase. The experimental PXRD pattern can be compared with the simulated pattern from single-crystal data if available.
Quantitative Data Summary
The following tables summarize the co-crystallization conditions and outcomes for 1,4-DITFB with various co-formers as reported in the literature.
Table 1: Co-crystallization with Nitrogen-Containing Heterocycles
| Co-former | Molar Ratio (DITFB:Co-former) | Technique | Solvent/Liquid | Resulting Stoichiometry | Reference |
| 3-Nitropyridine | 1:1 | Slow Evaporation | Ethanol | 1:1 | [9][11] |
| 3-Nitropyridine | 2:1 | Slow Evaporation | Dichloromethane | 2:1 | [9][11] |
| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole | 1:1 | Slow Evaporation | Chloroform | 1:1 | [12] |
| Praziquantel | 1:1 | Liquid-Assisted Grinding | Methanol | 1:1 | [10] |
| Caffeine | 2:1 | Mechanochemical & Solution | - | 2:1 | [13] |
| Theophylline | 2:1 | Mechanochemical & Solution | - | 2:1 | [13][14] |
| Theobromine | 2:1 | Mechanochemical & Solution | - | 2:1 | [13][14] |
| N,N′-bis(4-pyridylmethyl)oxalamide | 1:1 | Solution | - | 1:1 | [15] |
Table 2: Co-crystallization with Polyaromatic Hydrocarbons (PAHs)
| Co-former | Molar Ratio (DITFB:Co-former) | Technique | Solvent/Liquid | Resulting Stoichiometry | Reference |
| Biphenyl | 2:1 | Solution | - | 2:1 | [16] |
| Naphthalene | 2:1 | Solution | - | 2:1 | [16] |
| Phenanthrene | 2:1 | Solution | - | 2:1 | [16] |
| Carbazole (B46965) | 2:1 | Solution | Ethanol | 2:1 | [17] |
Table 3: Co-crystallization with Other Functional Molecules
| Co-former | Molar Ratio (DITFB:Co-former) | Technique | Solvent/Liquid | Resulting Stoichiometry | Reference |
| 1-acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline | - | Solution | - | - | [18] |
Note: "-" indicates that the specific information was not provided in the cited search results.
Characterization of Co-crystals
The formation of a co-crystal must be confirmed through appropriate analytical techniques. The most definitive method is single-crystal X-ray diffraction (SC-XRD) , which provides the precise arrangement of molecules in the crystal lattice. For powdered samples obtained from mechanochemical synthesis, powder X-ray diffraction (PXRD) is essential to verify the formation of a new crystalline phase that is different from the starting materials. Other useful characterization techniques include Differential Scanning Calorimetry (DSC) to determine the melting point of the co-crystal, and spectroscopic methods like FTIR and Raman spectroscopy to probe the changes in vibrational modes upon co-crystal formation.
Conclusion
This compound is a highly effective and predictable building block for the construction of a diverse range of co-crystals through halogen bonding. Both solution-based and mechanochemical methods have been successfully employed for their synthesis. The choice of co-former and crystallization technique can be used to tune the structure and properties of the resulting materials. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in the fields of crystal engineering, drug development, and materials science.
References
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phosphorescent co-crystals of this compound and bent 3-ring-N-heterocyclic hydrocarbons by C–I⋯N and C–I⋯π halogen bonds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical preparation of co-crystals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase | MDPI [mdpi.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methylxanthines for halogen bonded cocrystals with this compound: green synthesis, structure, photophysics and DFT studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Methylxanthines for halogen bonded cocrystals with this compound: green synthesis, structure, photophysics and DFT studies - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00138A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Phosphorescent co-crystal assembled by this compound with carbazole based on C–I⋯π halogen bonding - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Cocrystal Assembled by Pyrene Derivative and this compound via a C=O···I Halogen Bond | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Diiodotetrafluorobenzene
Welcome to the technical support center for the purification of 1,4-diiodotetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and sublimation. Recrystallization is effective for removing a broad range of impurities, while sublimation is particularly useful for eliminating non-volatile or high-boiling point impurities.[1]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities originate from the synthesis process and can include:
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Unreacted starting materials: Such as 1,2,4,5-tetrafluorobenzene.
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Iodinating agents and byproducts: Including residual iodine and acidic impurities.
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Partially iodinated byproducts: Such as mono- and tri-iodotetrafluorobenzene.
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Colored impurities: Often arising from oxidation or side reactions.
Q3: How can I remove residual iodine from my crude product?
A3: A common and effective method is to wash the crude product (dissolved in an organic solvent) with an aqueous solution of sodium bisulfite or sodium thiosulfate. This wash will reduce the iodine to iodide, which is soluble in the aqueous layer and can be separated.[1]
Q4: My purified this compound is slightly colored. What could be the cause and how can I fix it?
A4: A persistent color, often yellow or brown, can be due to trace impurities or slight decomposition. If recrystallization does not remove the color, you can try treating the solution with a small amount of activated charcoal before the hot filtration step. Be aware that using too much charcoal can reduce your yield by adsorbing the product.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
| Possible Cause | Troubleshooting Steps |
| Cooling too rapidly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Solution is too concentrated | Reheat the solution and add a small amount of additional hot solvent until the oil redissolves. Then, allow it to cool slowly. |
| High impurity content | The impurities may be lowering the melting point of your compound. Consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Inappropriate solvent | The chosen solvent may not be ideal. Test solubility in a range of solvents to find one where the compound is highly soluble when hot and poorly soluble when cold. Methanol (B129727) and dichloromethane (B109758) are reported to be effective.[1] |
Issue 2: Poor or No Crystal Formation.
| Possible Cause | Troubleshooting Steps |
| Too much solvent used | The solution is not saturated. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Insufficient cooling | Ensure the solution has cooled to room temperature before placing it in an ice bath for a sufficient amount of time. |
Issue 3: Low Recovery Yield.
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Too much solvent used for washing | Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration | Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. If crystals do form, they can be redissolved with a small amount of hot solvent. |
Sublimation
Issue 1: Low Sublimation Rate or Yield.
| Possible Cause | Troubleshooting Steps |
| Temperature is too low | Gradually increase the temperature. For this compound, sublimation is effective around 50°C under reduced pressure. |
| Vacuum is not sufficient | Ensure all connections in the sublimation apparatus are properly sealed to achieve a good vacuum. |
| Sample is not finely powdered | A larger surface area increases the rate of sublimation. Gently grind the crude material into a fine powder before starting. |
| Apparatus geometry is not optimal | The distance between the heated surface and the cold finger should be minimized to improve the efficiency of deposition. |
Issue 2: Product is Contaminated with Starting Material.
| Possible Cause | Troubleshooting Steps |
| Sublimation temperature is too high | A higher temperature can cause impurities with similar volatilities to sublime along with the product. Lower the temperature and increase the sublimation time. |
| Initial crude material is very impure | Consider a preliminary purification step like recrystallization to remove the bulk of the impurities before sublimation. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Sublimation |
| Primary Application | General purpose purification, removal of a wide range of impurities. | Removal of non-volatile or high-boiling point impurities. |
| Typical Solvents/Conditions | Methanol, Dichloromethane; Hot dissolution followed by slow cooling.[1] | ~50°C under reduced pressure. |
| Advantages | Good for removing a variety of impurities; scalable. | Can achieve very high purity; solvent-free. |
| Disadvantages | Potential for product loss in mother liquor; requires appropriate solvent selection. | Less effective for impurities with similar volatility; can be slow for larger quantities. |
Note: Specific yield and purity percentages are highly dependent on the initial purity of the crude material and the precise experimental conditions used.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Sublimation of this compound
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Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude, finely powdered this compound at the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring a good seal for the vacuum. Connect the cold finger to a source of cold water.
-
Evacuation: Evacuate the apparatus using a vacuum pump.
-
Heating and Cooling: Once a stable vacuum is achieved, begin circulating cold water through the cold finger. Gently heat the bottom of the apparatus containing the crude material to approximately 50°C.
-
Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Logical relationship for troubleshooting purification issues.
References
Technical Support Center: Optimizing Sonogashira Coupling with 1,4-Diiodotetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions with the electron-deficient substrate, 1,4-diiodotetrafluorobenzene.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue when working with electron-deficient substrates like this compound. The electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring towards oxidative addition, a key step in the catalytic cycle.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: Standard palladium catalysts may not be effective.
-
Solution: Employ more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to enhance the catalytic activity of the palladium center. Consider using pre-catalysts that are more readily activated.
-
-
Inappropriate Base: The choice of base is critical for the deprotonation of the terminal alkyne without causing side reactions.
-
Solution: Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. For challenging substrates, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in an appropriate solvent might be necessary.
-
-
Suboptimal Solvent: The solvent must dissolve all reaction components and not interfere with the catalytic cycle.
-
Solution: Aprotic polar solvents such as DMF, DMSO, or NMP can be effective. Toluene or dioxane are also common choices. The choice of solvent can significantly impact the reaction rate and yield.[1]
-
-
Low Reaction Temperature: The activation energy for the oxidative addition step might not be reached at room temperature.
-
Solution: Gradually increase the reaction temperature. For less reactive aryl bromides, temperatures around 80-100°C might be required.[2]
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions.
-
Solution: Ensure all reagents and solvents are of high purity and adequately degassed to remove oxygen.
-
Troubleshooting Workflow for Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products (e.g., Glaser Coupling)
The most common side product in Sonogashira reactions is the homocoupling of the terminal alkyne, known as Glaser coupling. This is particularly prevalent in copper-catalyzed reactions in the presence of oxygen.
Possible Causes and Solutions:
-
Oxygen Contamination: Oxygen promotes the oxidative homocoupling of copper acetylides.
-
Solution: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the Glaser coupling pathway.
-
Solution: Reduce the loading of the copper(I) salt.
-
-
Copper-Mediated Reaction: The presence of copper is the primary driver of Glaser coupling.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Issue 3: Mono- versus Di-substitution Control
With a di-substituted substrate like this compound, controlling the extent of the reaction to favor either the mono- or di-alkynylated product can be challenging.
Possible Causes and Solutions:
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Stoichiometry of the Alkyne: The molar ratio of the alkyne to the aryl diiodide is the primary factor in determining the product distribution.
-
Solution for Mono-substitution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the terminal alkyne.
-
Solution for Di-substitution: Use a larger excess of the terminal alkyne (≥ 2.2 equivalents).
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will generally favor the di-substituted product.
-
Solution for Mono-substitution: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to improve selectivity.
-
-
Rate of Addition: A slow addition of the alkyne can help to maintain a low concentration, favoring mono-substitution.
-
Solution for Mono-substitution: Add the terminal alkyne slowly over a period of time using a syringe pump.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst selection for the Sonogashira coupling of this compound?
A1: For electron-deficient aryl iodides, a good starting point is a palladium(0) source like Pd(PPh₃)₄ or a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst (e.g., CuI). However, due to the electron-deficient nature of the substrate, more robust catalyst systems are often required. Consider using palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, as these can promote the challenging oxidative addition step.
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical. While liquid amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they can sometimes be ineffective for deprotonating the alkyne in the presence of a highly electron-deficient aryl halide. Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) often provide better results in these cases, particularly in polar aprotic solvents like DMF or NMP.
Q3: Is a copper co-catalyst necessary?
A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, its presence can lead to the undesirable formation of alkyne homocoupling (Glaser) products, especially if oxygen is not rigorously excluded.[3] For challenging substrates where purification of the desired product from the Glaser byproduct is difficult, a copper-free Sonogashira protocol is highly recommended.[2][3] These protocols often employ specialized ligands and may require slightly higher temperatures.
Q4: How can I favor the formation of the mono-alkynylated product?
A4: To favor mono-substitution, carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of this compound to the terminal alkyne. It is also advisable to monitor the reaction progress closely and stop it once the formation of the desired mono-substituted product is maximized and before significant amounts of the di-substituted product appear. Lowering the reaction temperature can also increase selectivity for the mono-adduct.
Q5: What are the best practices for setting up the reaction to ensure reproducibility?
A5:
-
High Purity Reagents: Use high-purity, anhydrous solvents and reagents.
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Proper Degassing Technique: Utilize freeze-pump-thaw cycles for solvents for the most effective oxygen removal.
-
Fresh Catalysts: Use fresh, high-quality palladium catalysts and copper(I) salts.
-
Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction.
Data Presentation
Table 1: Illustrative Reaction Conditions for Sonogashira Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Predominant Product |
| 1 | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | TEA (3) | THF | 60 | 12 | Mono/Di Mixture |
| 2 | Pd(PPh₃)₄ (2) | - | CuI (4) | DIPEA (3) | Toluene | 80 | 12 | Di-substituted |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 24 | Di-substituted |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | - | K₂CO₃ (2) | DMF | 100 | 24 | Di-substituted |
| 5 | IPr-Pd-G3 (2) | - | - | K₃PO₄ (2) | NMP | 120 | 18 | Di-substituted |
Note: The data in this table is illustrative and based on general principles for electron-deficient substrates. Optimal conditions should be determined experimentally.
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling of this compound:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the desired anhydrous, degassed solvent (e.g., THF or toluene).
-
Add the amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv. for mono-substitution, ≥ 2.2 equiv. for di-substitution).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time (monitor by TLC or GC-MS).
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Copper-Free Sonogashira Coupling of this compound:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 2 mol%).
-
Add the anhydrous, degassed solvent (e.g., dioxane or DMF).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv. for mono-substitution, ≥ 2.2 equiv. for di-substitution).
-
Heat the reaction mixture to a higher temperature (e.g., 100-120°C) and stir for the required time.
-
Follow the workup and purification procedure as described for the copper-catalyzed reaction.
Mandatory Visualization
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
References
Technical Support Center: Synthesis of 1,4-Diiodotetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diiodotetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most widely used method is the direct electrophilic iodination of 1,2,4,5-tetrafluorobenzene (B1209435). This reaction is typically carried out using iodine in the presence of a strong activating agent, most commonly fuming sulfuric acid (oleum).[1][2]
Q2: What are the primary side products I should expect in this synthesis?
A2: The most common side products are mono-iodinated and tri-iodinated tetrafluorobenzene species.[2] Specifically, you may find 1-iodo-2,3,5,6-tetrafluorobenzene and 1,2,4-triiodo-3,5,6-trifluorobenzene in your crude product mixture. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of these side products?
A3: Control over reaction parameters is crucial. Key factors to optimize include:
-
Stoichiometry: Precise control of the molar ratio of iodine to 1,2,4,5-tetrafluorobenzene is critical. An excess of iodine can lead to over-iodination (tri-iodinated products), while an insufficient amount will result in incomplete reaction and a higher proportion of mono-iodinated byproduct.
-
Reaction Temperature: The reaction temperature should be carefully controlled to favor the desired di-substitution while minimizing the formation of byproducts.[2]
-
Reaction Time: The duration of the reaction needs to be optimized to achieve a high yield of the desired product without promoting further iodination.[2]
Q4: What are the recommended methods for purifying crude this compound?
A4: The two most effective purification techniques are fractional distillation and recrystallization.[2]
-
Fractional Distillation: This method is useful for separating components with different boiling points and can be effective in removing the more volatile mono-iodinated byproduct.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or hexane, is a highly effective method for achieving high purity, often exceeding 98%.[2]
Q5: How can I identify the main product and the common side products in my reaction mixture?
A5: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the mixture and provide mass-to-charge ratios for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for distinguishing between the different fluorinated aromatic compounds. The chemical shifts of the fluorine atoms will be different for the desired product and the various iodinated side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Insufficient activation of iodine. | 1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Ensure the fuming sulfuric acid is of appropriate concentration (e.g., 20-65% oleum). 3. Verify the stoichiometry of reactants. |
| High proportion of mono-iodotetrafluorobenzene | 1. Insufficient iodine. 2. Short reaction time. | 1. Increase the molar equivalent of iodine relative to 1,2,4,5-tetrafluorobenzene. 2. Extend the reaction time, monitoring progress by GC. |
| High proportion of tri-iodotetrafluorobenzene | 1. Excess iodine. 2. Prolonged reaction time or excessively high temperature. | 1. Reduce the molar equivalent of iodine. 2. Decrease the reaction time and/or temperature. |
| Product is an oil or fails to crystallize during workup | 1. High levels of impurities are depressing the melting point. 2. Presence of residual solvent. | 1. Purify the crude product by fractional distillation before attempting recrystallization. 2. Ensure all reaction solvents are thoroughly removed during the workup. |
| Difficulty in separating byproducts by recrystallization | 1. Inappropriate solvent choice. 2. Impurities co-crystallizing with the product. | 1. Screen a range of solvents (e.g., ethanol, hexane, heptane) to find one with a large solubility difference between the product and impurities at high and low temperatures. 2. Consider a preliminary purification step like fractional distillation to reduce the impurity load before recrystallization. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | 150.08 | 90 | 4 |
| 1-Iodo-2,3,5,6-tetrafluorobenzene | C₆HF₄I | 275.98 | ~180-185 (Predicted) | ~45-48 |
| This compound | C₆F₄I₂ | 401.87 | ~259 (Predicted) | 108-110 |
| 1,2,4-Triiodo-3,5,6-trifluorobenzene | C₆F₃I₃ | 527.77 | >300 (Predicted) | N/A |
Note: Some boiling points are predicted and may vary under different pressures.
Table 2: Representative 19F NMR Chemical Shifts
| Compound | Functional Group | Typical 19F Chemical Shift Range (ppm, relative to CFCl₃) |
| Aromatic Fluorine (general) | Ar-F | -100 to -170 |
| This compound | F atoms adjacent to I | ~ -118 [3] |
| Mono-iodotetrafluorobenzene | Ar-F | Expected to be in a similar region but with a different splitting pattern |
| Tri-iodotetrafluorobenzene | Ar-F | Expected to show multiple distinct fluorine environments |
Note: Chemical shifts can vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Iodine
-
Fuming Sulfuric Acid (20-65% Oleum)
-
Ice
-
Sodium bisulfite solution (5% w/v)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a fume hood, carefully add fuming sulfuric acid to a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add iodine to the stirred fuming sulfuric acid.
-
Once the iodine has dissolved, add 1,2,4,5-tetrafluorobenzene dropwise via the addition funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction progress by GC analysis of quenched aliquots.
-
Upon completion, cool the reaction mixture in an ice bath and very carefully pour it over crushed ice.
-
Decolorize the resulting slurry by the dropwise addition of a 5% sodium bisulfite solution.
-
Filter the crude solid product and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization or fractional distillation.
Key Experiment 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of primary side products during iodination.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Synthesis of 1,4-Diiodotetrafluorobenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,4-diiodotetrafluorobenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the parent this compound?
A1: The primary industrial and laboratory-scale method is the direct halogenation (iodination) of 1,2,4,5-tetrafluorobenzene (B1209435).[1] This typically involves reacting tetrafluorobenzene with iodine in the presence of a strong acid, such as fuming sulfuric acid.[2] The reaction conditions, including temperature, reaction time, and catalyst choice, are critical for maximizing the yield of the desired disubstituted product.[2]
Q2: Why is this compound a useful building block in organic synthesis?
A2: this compound is a valuable building block for several reasons. The electron-withdrawing fluorine atoms make the iodine atoms excellent leaving groups, rendering the compound highly reactive in various substitution and cross-coupling reactions.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-I bond is more reactive than C-Br or C-Cl bonds, enabling selective coupling reactions.[2] Furthermore, its rigid, fluorinated structure is a key component in materials science, particularly in supramolecular chemistry and the development of phosphorescent materials.[3][4]
Q3: What are the key cross-coupling reactions where this compound derivatives are used?
A3: These compounds are excellent substrates for several palladium-catalyzed cross-coupling reactions, including:
-
Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes, creating aryl alkynes.[2][5]
-
Suzuki-Miyaura Coupling: To react with boronic acids or esters, forming biaryl compounds.[6][7]
-
Heck Coupling: For the formation of substituted alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds to introduce amine functionalities.[8]
-
Ullmann Coupling: A copper-mediated reaction to form biaryl compounds.[2]
Q4: How can I purify the final this compound product?
A4: Post-synthesis purification is crucial to remove byproducts like mono- and tri-iodinated compounds.[2] Common techniques include:
-
Fractional Distillation: To separate compounds based on boiling point differences.[2]
-
Recrystallization: Using solvents such as ethanol (B145695) or hexane (B92381) to achieve high purity levels, often exceeding 98%.[2]
-
Column Chromatography: For smaller-scale research applications, silica (B1680970) gel chromatography can effectively separate the desired product from impurities.
Q5: Are there any specific safety precautions for handling this compound and related reagents?
A5: Yes, proper safety measures are essential. The synthesis often involves handling iodine and strong, corrosive acids like fuming sulfuric acid.[2] Many fluorination reagents are toxic and corrosive, requiring specially equipped laboratories with high-performance ventilation.[9] Always consult the Safety Data Sheet (SDS) for all reagents, wear appropriate personal protective equipment (PPE), and perform reactions in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of this compound
Question: My direct iodination of 1,2,4,5-tetrafluorobenzene is resulting in a low yield of the desired 1,4-diiodo product. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis are often related to reaction conditions, reagent purity, and workup procedures.
| Potential Cause | Solution |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] Inadequate reaction time can lead to incomplete conversion, while prolonged times may increase byproduct formation.[10] |
| Suboptimal Temperature | Optimize the reaction temperature. The temperature must be controlled to achieve a suitable reaction rate while minimizing the formation of undesired isomers or over-iodinated products.[2] |
| Reagent Purity/Moisture | Ensure all starting materials, especially the tetrafluorobenzene and iodine, are of high purity and dry. Moisture can interfere with the reaction, particularly with strong acid catalysts.[10] |
| Inefficient Catalyst | The choice of catalyst or acidic medium is crucial. Fuming sulfuric acid is commonly used, but the concentration and ratio to reactants may need optimization.[2] |
| Product Loss During Workup | During aqueous workup, ensure the pH is carefully adjusted to precipitate the product fully. Wash the organic phase with brine to remove water-soluble impurities before drying and evaporation.[10] |
Issue 2: Poor Yield in Sonogashira or Suzuki Cross-Coupling Reactions
Question: I am experiencing low yields when using a this compound derivative in a Sonogashira/Suzuki coupling reaction. How can I troubleshoot this?
Answer: Cross-coupling reactions are complex, and their success depends on the fine-tuning of several parameters. The high reactivity of the C-I bond is advantageous but can also lead to side reactions if not properly controlled.[2]
| Potential Cause | Solution |
| Catalyst Inactivity/Decomposition | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. For Suzuki reactions, the choice of phosphine (B1218219) ligand is critical; bulky, electron-rich ligands often improve results.[11] For Sonogashira, a copper(I) co-catalyst is typically used, but copper-free conditions have also been developed.[11][12] |
| Incorrect Base | The choice and amount of base are critical. For Sonogashira, amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine are common.[11][13] For Suzuki, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used.[7][11][14] The optimal base depends on the specific substrates. |
| Atmosphere/Degassing | Many palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).[11] Degas all solvents thoroughly before use to remove dissolved oxygen.[13] |
| Solvent Choice | The solvent can significantly impact yield. Common solvents include DMF, acetonitrile, toluene, or THF.[12] The choice depends on the specific reaction type and substrate solubility. |
| Side Reactions (e.g., Homocoupling) | Homocoupling of the alkyne (in Sonogashira) or boronic acid (in Suzuki) can compete with the desired cross-coupling. This can sometimes be suppressed by adjusting the catalyst/ligand ratio, base, or reaction temperature. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the direct halogenation method.[1][2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, carefully add fuming sulfuric acid (oleum).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 1,2,4,5-tetrafluorobenzene, followed by the portion-wise addition of iodine (I₂), keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The crude product will precipitate.
-
Purification: Filter the solid product, wash it with water until the filtrate is neutral, and then with a sodium thiosulfate (B1220275) solution to remove excess iodine. The crude product can be further purified by recrystallization from ethanol or hexane to yield white crystals.[2]
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol provides a general starting point for the coupling of a this compound derivative with a terminal alkyne.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the this compound derivative (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), and a suitable solvent (e.g., THF or DMF). Finally, add a degassed base (e.g., triethylamine, 2-4 equiv.).
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Sonogashira Coupling Conditions
The following table summarizes parameters that can be adjusted to optimize the yield of Sonogashira cross-coupling reactions.[5][13]
| Parameter | Variable | Typical Range/Options | Notes |
| Catalyst Loading | mol% | 0.025 - 5 mol% | Can be reduced for highly reactive substrates.[13] |
| Base | Type | Triethylamine, Diisopropylamine | Triethylamine often gives the best results.[13] |
| Base Amount | Equivalents | 2 - 9 eq. | Excess can be reduced to 4-5 equivalents.[13] |
| Temperature | °C | Room Temp. to 80 °C | Lower temperatures can be used for efficient protocols.[5][15] |
| Atmosphere | Inert vs. Air | Argon, Nitrogen, Air | Some modern protocols work successfully under air.[13] |
| Solvent | Type | DMF, Acetonitrile, THF, Aqueous media | Aqueous media can be a sustainable option.[5] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in cross-coupling reactions.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. This compound | CAS#:392-57-4 | Chemsrc [chemsrc.com]
- 2. This compound | 392-57-4 | Benchchem [benchchem.com]
- 3. Buy this compound | 392-57-4 [smolecule.com]
- 4. This compound | 392-57-4 [chemicalbook.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,4-Diiodotetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diiodotetrafluorobenzene. The information is designed to address common stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a white to off-white solid with a melting point of 108-110 °C. It is a halogenated aromatic compound often used as a building block in organic synthesis and supramolecular chemistry. Its structure, featuring a tetrafluorinated benzene (B151609) ring with two iodine atoms in a para-orientation, makes it an excellent halogen bond donor.[1][2][3]
Q2: How thermally stable is this compound?
Q3: Is this compound stable in common organic solvents?
This compound is generally stable in many common organic solvents under ambient conditions and in the absence of strong nucleophiles or bases. However, its long-term stability in solution, especially when exposed to light, should be considered, as some aryl iodides can be light-sensitive. For critical applications, it is advisable to use freshly prepared solutions or to assess the purity of older solutions by techniques such as NMR before use.
Q4: What is the compatibility of this compound with common bases?
The iodine atoms in this compound are effective leaving groups, making the compound susceptible to reaction with strong nucleophiles and bases, particularly at elevated temperatures.[1] While amine bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are commonly used in Sonogashira and Suzuki-Miyaura coupling reactions involving this compound, prolonged exposure or harsh conditions could potentially lead to side reactions. The compatibility will depend on the specific base, its concentration, the solvent, and the temperature. For instance, strong, non-nucleophilic bases like DBU are known to be powerful reagents and their compatibility should be evaluated on a case-by-case basis.
Q5: What are the typical applications of this compound where its stability is a factor?
The stability of this compound is a critical factor in its primary applications, including:
-
Palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki-Miyaura): In these reactions, the C-I bond is cleaved, and its reactivity and the potential for side reactions are directly related to its stability under the reaction conditions (temperature, base, catalyst).[1][7][8]
-
Supramolecular chemistry and crystal engineering: As a potent halogen bond donor, it is used to form co-crystals and other supramolecular assemblies. The stability of the molecule is essential for the integrity and properties of these structures.[1][9]
Troubleshooting Guides
Sonogashira Coupling Reactions
| Issue | Potential Cause | Troubleshooting Step |
| Low or no product yield | Catalyst deactivation: The Pd(0) catalyst can be oxidized or decompose (formation of palladium black), especially in the presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.[7][10] |
| Poor quality of reagents: Impurities in the alkyne, solvent, or base can poison the catalyst. The copper(I) co-catalyst can also degrade over time. | Use high-purity, anhydrous solvents and reagents. Use fresh, high-quality copper(I) iodide.[8] | |
| Sub-optimal reaction temperature: The C-I bond in this compound is relatively reactive, but some reactions may still require heating to proceed at a reasonable rate. | If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C). Monitor for any signs of decomposition. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst. | Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[8] |
| High concentration of copper catalyst: An excess of the copper co-catalyst can favor the Glaser coupling pathway. | Use the minimum effective amount of the copper(I) salt. Consider running a copper-free Sonogashira protocol if homocoupling is a persistent issue.[11] | |
| Decomposition of this compound | Harsh reaction conditions: High temperatures or the use of very strong bases can lead to the decomposition of the starting material. | Use the mildest possible reaction conditions (lowest effective temperature and appropriate base strength) to achieve the desired transformation. Monitor the reaction closely for the disappearance of the starting material and the formation of byproducts. |
Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause | Troubleshooting Step |
| Low conversion of this compound | Inactive catalyst: The Pd(0) catalyst may not be generated efficiently from the precatalyst or may have degraded. | Use a fresh, active palladium source. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation.[7][10] |
| Issues with the boronic acid/ester: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive boroxines. | Use high-purity boronic acid or a more stable boronic ester (e.g., pinacol (B44631) ester). Ensure the base is of good quality and used in the correct stoichiometry.[7] | |
| Inappropriate base or solvent: The choice of base and solvent is crucial for the transmetalation step and the overall reaction rate. | Screen different base and solvent combinations. For example, common systems include K₂CO₃ in THF/water or CsF in dioxane.[12][13] | |
| Formation of homocoupled biaryl product | Presence of oxygen: Oxygen can promote the homocoupling of the boronic acid reagent. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[7] |
| Deiodination of this compound | Side reaction promoted by base or temperature: Under certain conditions, the iodo group can be replaced by a hydrogen atom. | Optimize the reaction conditions to be as mild as possible. Screen different bases and consider lowering the reaction temperature. |
Experimental Protocols
General Protocol for Assessing Thermal Stability by TGA
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Experimental Conditions: Place the sample in the TGA furnace. Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 K/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).[4]
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).[6][14] The temperature of the maximum decomposition rate can be determined from the peak of the first derivative of the TGA curve.[5]
General Protocol for Assessing Solution Stability by ¹⁹F NMR
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add an internal standard with a known concentration that does not react with the analyte.
-
Initial Measurement: Acquire a quantitative ¹⁹F NMR spectrum of the freshly prepared solution. Integrate the signal corresponding to this compound and the internal standard.
-
Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to light).
-
Time-course Monitoring: Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every 24 hours).
-
Data Analysis: Compare the integration of the this compound signal relative to the internal standard over time. A decrease in the relative integration indicates degradation. The appearance of new signals in the ¹⁹F NMR spectrum can help identify degradation products.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. This compound | 392-57-4 [chemicalbook.com]
- 3. This compound 98 392-57-4 [sigmaaldrich.com]
- 4. etamu.edu [etamu.edu]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Halogen Bonding Experiments with 1,4-Diiodotetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diiodotetrafluorobenzene (1,4-DITFB) in halogen bonding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,4-DITFB) and why is it used as a halogen bond donor?
This compound is a powerful halogen bond (XB) donor.[1] The electron-withdrawing fluorine atoms on the benzene (B151609) ring create a region of positive electrostatic potential, known as a σ-hole, on the iodine atoms.[1] This enhanced σ-hole allows 1,4-DITFB to form strong, linear, and highly directional halogen bonds with a wide variety of electron-rich atoms (halogen bond acceptors) such as nitrogen, oxygen, and sulfur.[1][2][3][4] Its ditopic nature (two iodine atoms) makes it an excellent building block for constructing supramolecular assemblies.[2][3][4]
Q2: What types of molecules can act as halogen bond acceptors with 1,4-DITFB?
A diverse range of molecules can act as halogen bond acceptors. These include:
-
Nitrogen-containing compounds: Pyridine (B92270) derivatives, N-oxides, and other aromatic nitrogen heterocycles are commonly used and form strong C–I···N interactions.[2][4][5]
-
Chalcogenides: Compounds containing sulfur or selenium can act as effective halogen bond acceptors.[2][6]
-
Anions: Halide ions (Cl⁻, Br⁻, I⁻) and other anions can form strong halogen bonds.[2][7][8]
-
Oxygen-containing compounds: Carbonyl groups can also participate in halogen bonding, though these interactions may be weaker than with nitrogen-based acceptors.[4]
-
π-systems: Aromatic rings can act as weak halogen bond acceptors through C–I···π interactions.[9]
Q3: What are the typical stoichiometries observed in co-crystals with 1,4-DITFB?
Co-crystals with 1,4-DITFB can exhibit various stoichiometries, most commonly 1:1, 1:2, and 2:1 (acceptor:donor).[10][11] The final stoichiometry is influenced by factors such as the solvent used for crystallization, the structure of the halogen bond acceptor, and the relative concentrations of the components.[7][10] It is not uncommon to obtain different stoichiometries for the same components under different crystallization conditions.[11]
Troubleshooting Guide
Co-crystallization Issues
Q4: I am not getting any crystals, or only the starting materials are crystallizing out. What can I do?
-
Solvent Screening: The choice of solvent is critical.[7][12] Experiment with a range of solvents with different polarities. Sometimes a mixture of solvents can be effective. For instance, slow evaporation from a solution of the two components is a common technique.[5][10]
-
Varying Stoichiometry: Try setting up crystallizations with different molar ratios of the halogen bond acceptor to 1,4-DITFB (e.g., 1:1, 1:2, 2:1). The stoichiometry in the crystal does not always reflect the stoichiometry in the solution.[10][11]
-
Concentration: Adjust the concentration of your solutions. Supersaturation is necessary for crystallization, but overly concentrated solutions may lead to precipitation or poor-quality crystals.
-
Temperature: Vary the crystallization temperature. Some systems benefit from slow cooling, while others form better crystals at a constant temperature.
-
Alternative Crystallization Techniques: If slow evaporation fails, consider other methods such as vapor diffusion (liquid-liquid or solid-liquid), cooling crystallization, or grinding (mechanochemistry).
Q5: I have obtained crystals, but they are of poor quality (e.g., small, twinned, or poorly diffracting). How can I improve them?
-
Slower Crystallization: The key to larger, higher-quality crystals is often slower growth. Decrease the rate of solvent evaporation (e.g., by covering the vial with a lid containing a few pinholes) or slow down the cooling rate.
-
Solvent System Optimization: As with obtaining crystals, a different solvent or solvent mixture can significantly impact crystal quality. The presence of a solvent molecule in the crystal lattice (solvate formation) can sometimes stabilize the structure and lead to better crystals.[7][13]
-
Purity of Starting Materials: Ensure that both 1,4-DITFB and your halogen bond acceptor are of high purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, reducing quality.
Characterization and Interpretation Issues
Q6: The crystal structure I obtained shows a different stoichiometry than I expected. Why did this happen?
This is a common occurrence in halogen-bonded systems.[10][11] The final crystal packing is a delicate balance of the primary halogen bonds and other weaker interactions like hydrogen bonds, π-π stacking, and van der Waals forces.[2][4] The most thermodynamically stable crystal lattice may not have a simple 1:1 stoichiometry. The solvent can also play a directing role in favoring a particular stoichiometry.[7]
Q7: My molecule has multiple potential halogen bond acceptor sites (e.g., a pyridine nitrogen and a carbonyl oxygen). Which one will bond to 1,4-DITFB?
There can be competition between different acceptor sites. Generally, more basic sites form stronger halogen bonds. For example, pyridine nitrogen is typically a better halogen bond acceptor than a carbonyl oxygen.[4] However, it is possible to have interactions with both sites, leading to more complex networks.[4] In some cases, changing the stoichiometry of the components can influence which site is involved in the primary interaction.[4]
Q8: I am performing NMR titrations to measure the binding affinity in solution, but the chemical shift changes are very small. What does this mean?
Small chemical shift changes upon addition of 1,4-DITFB could indicate several things:
-
Weak Interaction: The halogen bond may be very weak in the solvent you are using.
-
Solvent Competition: The solvent molecules may be competing with your acceptor for the halogen bond donor. This is more likely in coordinating solvents. Consider using a non-coordinating solvent like chloroform (B151607) or dichloromethane.
-
Incorrect Nucleus Monitored: Ensure you are monitoring the nucleus most sensitive to the halogen bond formation. For the acceptor, this is often a proton or carbon near the acceptor atom. For the donor, ¹³C or ¹⁹F NMR might be more sensitive than ¹H NMR.[10][14]
Experimental Protocols
Protocol 1: Co-crystallization by Slow Evaporation
-
Preparation: Dissolve equimolar amounts of 1,4-DITFB and the halogen bond acceptor in a suitable solvent (e.g., chloroform, dichloromethane, ethanol, or acetone) in a small vial.[5][10] The volume should be sufficient to fully dissolve both components.
-
Evaporation: Cover the vial with a cap that has one or more small holes pierced in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at room temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Characterization by Solid-State NMR
Solid-state NMR can be a powerful tool to confirm halogen bond formation, especially when single crystals suitable for X-ray diffraction are not obtained.
-
Sample Preparation: Gently grind the co-crystals into a fine powder using a mortar and pestle.[10] Pack the powdered sample into an appropriate MAS (Magic Angle Spinning) rotor.
-
¹³C CP/MAS NMR: Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum. The chemical shift of the carbon atom bonded to the iodine in 1,4-DITFB is sensitive to halogen bond formation and typically shifts downfield (increases) upon interaction.[10][14]
-
¹⁹F → ¹³C CP/MAS: To selectively observe the ¹³C signals of the 1,4-DITFB donor, a cross-polarization experiment from ¹⁹F to ¹³C can be performed.[10][14]
-
¹H → ¹³C CP/MAS: Conversely, a standard ¹H to ¹³C CP/MAS experiment will selectively show the signals from the proton-bearing halogen bond acceptor.[10][14]
Quantitative Data
The strength and geometry of halogen bonds are key parameters in these experiments. The following table summarizes typical geometric parameters for C–I···X halogen bonds involving 1,4-DITFB, as determined by single-crystal X-ray diffraction.
| Halogen Bond Acceptor (X) | Interaction Type | I···X Distance (Å) | C–I···X Angle (°) | Reference |
| Pyridine Nitrogen | C–I···N | ~2.81 - 2.95 | ~174 - 175 | [4] |
| Carbonyl Oxygen | C–I···O | ~3.05 - 3.07 | ~165 - 166 | [4] |
| Nitrile Nitrogen | C–I···N | ~2.95 - 3.08 | ~157 - 175 | [15] |
| Thioamide Sulfur | C–I···S | Varies | Close to linear | [6] |
Note: These values are approximate and can vary depending on the specific crystal structure and other competing intermolecular interactions.
Visualizations
Halogen Bonding Principle
The following diagram illustrates the fundamental principle of halogen bonding with 1,4-DITFB. The electron-withdrawing fluorine atoms pull electron density from the benzene ring, which in turn polarizes the C-I bond. This creates an electron-deficient region (the σ-hole, shown in blue) on the iodine atom, which can then interact with an electron-rich Lewis base (the halogen bond acceptor).
Caption: Principle of halogen bonding between 1,4-DITFB and a Lewis base.
Experimental Workflow for Co-crystallization
This diagram outlines the typical workflow for a co-crystallization experiment.
Caption: General workflow for co-crystallization experiments.
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. When halogen bonding isn't enough: solvation behavior in ionic cocrystals of benzyltrimethylammonium halides and this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. When halogen bonding isn't enough: solvation behavior in ionic cocrystals of benzyltrimethylammonium halides and this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 1,4-Diiodotetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1,4-Diiodotetrafluorobenzene.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound and offers potential solutions.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too slow, leading to a supersaturated solution. | - Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- The presence of significant impurities is depressing the melting point of the mixture. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent or a mixed-solvent system.- If impurities are suspected, consider a pre-purification step like column chromatography. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were washed with a solvent that was not ice-cold, leading to dissolution. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering a hot solution.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are discolored. | - The presence of colored impurities that are co-precipitating with the product.- Thermal decomposition of the compound if heated for an extended period. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Ethanol (B145695) and hexane (B92381) have been reported as effective solvents for the recrystallization of this compound, yielding high-purity crystals.[1] The choice of solvent will depend on the specific impurities present and the desired scale of the purification.
Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization?
A2: A single-solvent recrystallization is generally preferred for its simplicity. It is suitable when you can find a solvent that dissolves this compound well at high temperatures but poorly at low temperatures. A mixed-solvent system is employed when no single solvent provides the desired solubility characteristics. In this method, one solvent readily dissolves the compound (the "good" solvent), while the other is a poor solvent in which the compound is insoluble (the "anti-solvent").
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point of this compound is in the range of 108-110 °C.[2][3] A sharp melting point within this range is a good indicator of high purity.
Q4: How can I determine the purity of my recrystallized this compound?
A4: The purity can be assessed by several methods:
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Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point range.
-
Chromatographic Techniques: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to detect the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR and ¹³C NMR) can provide detailed information about the structure and the presence of any impurities.
Q5: What are the common impurities in commercially available or synthesized this compound?
A5: Common impurities may arise from the starting materials, by-products of the synthesis, or degradation products.[2] These can include isomers (e.g., 1,2- or 1,3-diiodotetrafluorobenzene), under- or over-iodinated species (e.g., iodotetrafluorobenzene or triiodotetrafluorobenzene), and residual starting materials or reagents from the synthesis.
Experimental Protocols
Solvent Selection
The ideal solvent for recrystallization should dissolve the solute completely at its boiling point and only sparingly at low temperatures. Below is a qualitative summary of suitable solvents for this compound.
| Solvent | Solubility at High Temperature | Solubility at Low Temperature | Notes |
| Ethanol | High | Low | A good general-purpose solvent for recrystallization. |
| Hexane | Moderate | Very Low | Suitable for obtaining high purity crystals, may require larger volumes. |
| Ethanol/Water | High (in ethanol) | Very Low | A potential mixed-solvent system where water acts as the anti-solvent. |
| Toluene/Hexane | High (in toluene) | Very Low | Another potential mixed-solvent system where hexane acts as the anti-solvent. |
Single-Solvent Recrystallization Protocol (Using Ethanol)
This protocol outlines the general steps for purifying this compound using ethanol.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution contains insoluble impurities, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-warmed flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mixed-Solvent Recrystallization Protocol (Using Toluene/Hexane)
This protocol is useful when a single solvent is not effective.
Methodology:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot toluene).
-
While keeping the solution hot, add the "poor" solvent (e.g., hot hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals.
Logical Relationship of Troubleshooting Steps
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
References
Technical Support Center: Purification of 1,4-Diiodotetrafluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-diiodotetrafluorobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
-
Possible Cause: The most common reason for low yield is using an excessive amount of solvent during the recrystallization process, which leads to a significant portion of the product remaining in the mother liquor. Another possibility is premature crystallization during hot filtration.
-
Solution:
-
Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Evaporation: If too much solvent has been added, carefully evaporate a portion of the solvent to concentrate the solution before allowing it to cool.
-
Hot Filtration: To prevent premature crystallization in the funnel during hot filtration, preheat the funnel and filter paper. If crystals still form, add a small amount of hot solvent to redissolve them.
-
Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Problem 2: The compound "oils out" during recrystallization.
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Possible Cause: "Oiling out" occurs when the solute melts and forms a liquid phase instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. For this compound (m.p. 108-110 °C), using high-boiling point solvents could be a contributing factor. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Solvent Choice: Select a solvent with a boiling point lower than the melting point of this compound.
-
Solvent Addition: Add a small amount of additional hot solvent to the oiled-out mixture to decrease the saturation and redissolve the oil. Then, allow the solution to cool very slowly.
-
Slow Cooling: Avoid rapid cooling. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath. This provides more time for proper crystal lattice formation.
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Seed Crystals: Introduce a seed crystal of pure this compound to induce crystallization at a temperature above where it would oil out.
-
Problem 3: Colored impurities remain after purification.
-
Possible Cause: Colored impurities in aryl iodides can arise from residual iodine from the synthesis or from degradation products. These impurities may be highly soluble in the recrystallization solvent and co-crystallize with the product.
-
Solution:
-
Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired product, reducing the yield.
-
Aqueous Wash: Before recrystallization, wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove residual iodine.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography over silica (B1680970) gel or alumina (B75360) can be used to separate the colored impurities.
-
Problem 4: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent used), or the solution may be supersaturated.
-
Solution:
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials, mono-iodinated and tri-iodinated tetrafluorobenzene byproducts, residual iodine, and acidic impurities from the synthesis.
Q2: Which solvents are suitable for the recrystallization of this compound?
Q3: What is the expected purity and yield after one recrystallization?
A3: While this can vary depending on the initial purity of the crude product and the chosen solvent, a single recrystallization can often increase the purity to >99%. The yield is typically in the range of 70-90%, but can be lower if multiple purification steps (like charcoal treatment) are employed or if the crude material is highly impure.
Q4: When should I choose sublimation over recrystallization?
A4: Sublimation is a good choice for removing non-volatile impurities. It can be particularly effective for achieving very high purity (>99.5%). However, it is generally a slower process and may not be suitable for large quantities of material. If the impurities are volatile, sublimation will not be an effective purification method.
Q5: How can I confirm the purity of my this compound?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly useful due to the four fluorine atoms in the molecule, which will give a characteristic signal.[2][3][4][5][6] The melting point of the purified compound should also be sharp and within the literature range (108-110 °C).[7]
Data Presentation
The following table summarizes the expected outcomes of different purification methods for this compound. Please note that these are typical values and actual results may vary based on the specific experimental conditions and the nature of the impurities.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 70-90% | Good for removing a wide range of impurities, scalable. | Requires careful solvent selection, potential for "oiling out". |
| Sublimation | >99.5% | 60-80% | Excellent for removing non-volatile impurities, yields very pure product. | Slower process, not suitable for volatile impurities or large scale. |
| Column Chromatography | >99% | 50-80% | Highly effective for separating complex mixtures and colored impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (B145695) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated carbon.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
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Analysis: Determine the melting point and analyze the purity by GC-MS or NMR.
Protocol 2: Vacuum Sublimation
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Apparatus Setup: Assemble a clean and dry sublimation apparatus.
-
Sample Loading: Place the crude this compound at the bottom of the sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high vacuum pump and evacuate the system.
-
Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of the compound.
-
Deposition: The purified this compound will sublime and deposit as crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.
-
Analysis: Determine the melting point and analyze the purity by GC-MS or NMR.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum sublimation.
References
- 1. This compound | 392-57-4 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 392-57-4 [chemicalbook.com]
Technical Support Center: Cross-Coupling of 1,4-Diiodotetrafluorobenzene
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1,4-diiodotetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of complex fluorinated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from the molecule's structure:
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High Reactivity of C-I Bonds: The carbon-iodine bonds are highly susceptible to oxidative addition, which is beneficial for catalysis but can also lead to side reactions if not properly controlled.
-
Stepwise Functionalization: As a di-substituted compound, achieving selective mono-functionalization versus di-functionalization requires careful control over reaction conditions and stoichiometry. The electron-withdrawing nature of the tetrafluorobenzene ring enhances the reactivity of the C-I bonds.[1]
-
Catalyst Selection: The choice of palladium catalyst and, crucially, the ancillary ligand is critical to control reactivity, selectivity, and prevent catalyst deactivation.
-
Side Reactions: Common side reactions include homocoupling of the coupling partner and hydrodeiodination (reduction of the C-I bond to a C-H bond).
Q2: Which palladium catalysts are generally recommended for coupling with this compound?
A2: Palladium(0) complexes are the catalysts of choice. Often, a stable Pd(II) precatalyst is used, which is reduced in situ to the active Pd(0) species. The selection of the ligand is paramount.
-
For Sonogashira Coupling: Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used in conjunction with a copper(I) co-catalyst (e.g., CuI).[1]
-
For Suzuki-Miyaura Coupling: Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often required, especially for challenging substrates.
-
For Heck Coupling: Palladium acetate (B1210297) (Pd(OAc)₂) with phosphine ligands is a common starting point.
Q3: How can I control for mono- versus di-substitution on the this compound core?
A3: Achieving selective mono-alkynylation or mono-arylation is a common objective. The key is to exploit the slight difference in reactivity between the first and second C-I bond after the initial coupling.
-
Stoichiometry: Use of a slight excess (e.g., 1.1 equivalents) of the coupling partner relative to the diiodo-species is a primary strategy for favoring mono-substitution. However, due to the high reactivity, mixtures are common.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-coupled product. Careful monitoring of the reaction progress by TLC or GC-MS is essential to stop the reaction before significant di-substitution occurs.
-
Slow Addition: Slowly adding the coupling partner via a syringe pump can help maintain a low concentration, thus favoring the reaction at the more reactive mono-substituted intermediate over the starting di-iodinated material.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound in a question-and-answer format.
Low or No Yield
Q4: My reaction is not proceeding, or the yield is very low. What are the common causes?
A4: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Pd(0) catalyst may be oxidized and deactivated by atmospheric oxygen. Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Ensure the purity of your starting materials. Boronic acids, in particular, can degrade during storage. Amines used in Sonogashira coupling should be high purity to avoid catalyst poisoning.
-
Incorrect Base or Solvent: The base is crucial for the catalytic cycle. Ensure it is anhydrous and soluble in the chosen solvent. For Suzuki reactions, a base like K₃PO₄ or Cs₂CO₃ is often effective. For Sonogashira, an amine base like triethylamine (B128534) or diisopropylethylamine is typically used.
-
Insufficient Temperature: Reactions involving electron-deficient or sterically hindered substrates may require higher temperatures (80-120 °C) to proceed at a reasonable rate.
References
Technical Support Center: Solvent Effects on 1,4-Diiodotetrafluorobenzene Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diiodotetrafluorobenzene (1,4-DITFB). The content focuses on the critical role of solvent selection in influencing the reactivity of 1,4-DITFB in key synthetic transformations, including Sonogashira coupling, Suzuki-Miyaura coupling, and Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so crucial when working with this compound?
A1: Solvent choice is critical as it directly influences several aspects of the reaction:
-
Reagent Solubility: Ensuring all reactants, catalysts, and bases are sufficiently soluble is fundamental for a homogeneous reaction mixture and optimal reactivity.
-
Catalyst Stability and Activity: The solvent can impact the stability and catalytic activity of transition metal catalysts, such as palladium complexes used in cross-coupling reactions.
-
Reaction Rate: Solvents can stabilize or destabilize transition states, thereby affecting the reaction kinetics. For instance, polar aprotic solvents are known to accelerate SNAr reactions.
-
Product Selectivity: In cases where multiple reaction pathways are possible, the solvent can influence the chemoselectivity of the reaction.
-
Halogen Bonding Interactions: 1,4-DITFB is a strong halogen bond donor. The solvent can compete with other Lewis bases in the reaction mixture for halogen bonding, thereby modulating the substrate's reactivity. Polar solvents can weaken halogen bonding interactions.[1]
Q2: What are the generally recommended types of solvents for different reactions involving 1,4-DITFB?
A2: The recommended solvent type depends on the specific reaction:
-
Sonogashira Coupling: A range of solvents can be used, with polar aprotic solvents like DMF and DMSO, as well as amine solvents like triethylamine, being common.[2][3] Toluene and THF are also frequently employed.[2]
-
Suzuki-Miyaura Coupling: Often carried out in a biphasic system of an organic solvent (like toluene, THF, or 1,4-dioxane) and an aqueous basic solution. The presence of water can be beneficial for the transmetalation step.
-
Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are generally preferred.[4] These solvents effectively solvate cations, leaving the nucleophile more "naked" and reactive.
Q3: How does the high degree of fluorination in 1,4-DITFB affect its reactivity and solvent choice?
A3: The four fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which has several consequences:
-
Increased Electrophilicity: The carbon atoms attached to the iodine atoms become more electron-deficient and thus more susceptible to nucleophilic attack. This makes 1,4-DITFB a good substrate for SNAr reactions.
-
Enhanced Halogen Bonding: The electron-withdrawing fluorine atoms increase the positive electrostatic potential (σ-hole) on the iodine atoms, making 1,4-DITFB an excellent halogen bond donor. This can be a factor in self-assembly and interactions with solvents or reagents.
-
Solubility: The fluorination affects the molecule's polarity and solubility characteristics, which must be considered when choosing a solvent to ensure all components remain in solution.
Troubleshooting Guides
Sonogashira Coupling
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Poor Solvent Choice | While various solvents can be used, for diiodo-substrates, some are more effective than others. In a study on a similar diiodoarene, DMSO was found to be superior to triethylamine, toluene, and THF.[5] Consider switching to a high-boiling point polar aprotic solvent like DMSO, especially if solubility is an issue. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a robust pre-catalyst. Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation. |
| Copper Co-catalyst Oxidation | If using a copper co-catalyst, ensure it is fresh, as Cu(I) can oxidize to the less effective Cu(II). |
| Insufficient Base | The amine base is crucial for the reaction mechanism. Ensure it is anhydrous and in sufficient excess. |
| Low Reaction Temperature | Some Sonogashira couplings, especially with less reactive substrates, require heating. Gradually increase the temperature and monitor the reaction progress. |
Issue 2: Formation of significant alkyne homocoupling (Glaser coupling) byproducts.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This is a primary cause of Glaser coupling. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Copper Concentration | While catalytic copper is often necessary, higher concentrations can promote homocoupling. Try reducing the amount of the copper co-catalyst. |
| Running the reaction "copper-free" | Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction. |
Suzuki-Miyaura Coupling
Issue 1: Incomplete conversion of 1,4-DITFB.
| Potential Cause | Troubleshooting Step |
| Inefficient Transmetalation | This step is often rate-limiting. The choice of base and the presence of water are critical. Ensure a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is used in an aqueous solution. A solvent system of 1,4-dioxane/water or THF/water is common.[6] |
| Catalyst Deactivation | Use a robust palladium catalyst and ligand system. For challenging substrates, consider using more electron-rich and bulky phosphine (B1218219) ligands. |
| Poor Solubility | If the reactants are not fully dissolved, the reaction will be slow. A co-solvent system may be necessary to ensure homogeneity. |
| Reaction Temperature | While some Suzuki couplings proceed at room temperature, others require heating to 80-100 °C. |
Issue 2: Protodeboronation of the boronic acid.
| Potential Cause | Troubleshooting Step |
| Presence of excess water or protic solvents | While some water is often beneficial, an excess can lead to the cleavage of the C-B bond. Use anhydrous organic solvents if this is a persistent issue, or use boronic esters (e.g., pinacol (B44631) esters) which are more stable. |
| Prolonged reaction times at high temperatures | Try to minimize reaction time by using a more active catalyst system or by slightly increasing the catalyst loading. |
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Reaction is slow or does not proceed.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Protic solvents (e.g., alcohols, water) can solvate and deactivate the nucleophile through hydrogen bonding. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[4] |
| Weak Nucleophile | The rate of SNAr is dependent on the strength of the nucleophile. If possible, use a stronger nucleophile or generate the nucleophile in situ with a strong, non-nucleophilic base. |
| Insufficient Activation | While 1,4-DITFB is activated by the fluorine atoms, some nucleophiles may still require elevated temperatures to react. Increase the reaction temperature and monitor for product formation. |
Issue 2: Formation of multiple substitution products.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature or Long Reaction Time | The second iodine atom can also be substituted, leading to di-substituted products. To favor mono-substitution, use milder conditions (lower temperature, shorter reaction time) and control the stoichiometry of the nucleophile (closer to 1 equivalent). |
| Reaction with Solvent | In the presence of a strong base, some solvents (like alcohols) can act as nucleophiles. Use a non-nucleophilic solvent.[4] |
Quantitative Data on Solvent Effects
Disclaimer: The following data is for substrates analogous to this compound and is intended to provide general guidance on solvent selection. Optimal conditions for 1,4-DITFB may vary.
Table 1: Solvent Effects on the Sonogashira Coupling of a Diiodoarene with 4-Ethynylanisole [5]
| Solvent | Yield of Disubstituted Product (%) |
| DMSO | 81 |
| Triethylamine | Mixture of mono- and di-substituted products |
| Toluene | Low conversion |
| THF | Low conversion |
Table 2: Effect of Solvent Mixtures on the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane / H₂O (2:1) | 80 |
| THF / H₂O (1:1) | 75 |
Experimental Protocols
General Protocol for Sonogashira Coupling of 1,4-DITFB
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the desired anhydrous, degassed solvent (e.g., DMSO, DMF, or triethylamine).
-
Add the terminal alkyne (2.2 eq.) and the amine base (if not used as the solvent, e.g., triethylamine, 3-5 eq.).
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of 1,4-DITFB
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the boronic acid or ester (1.2-1.5 eq.) in a suitable organic solvent (e.g., 1,4-dioxane, THF, toluene).
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃ or K₃PO₄).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the mixture to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the layers, and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 1,4-DITFB
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (1.0-1.2 eq.). If the nucleophile is not already in its anionic form, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of 1,4-DITFB.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 1,4-DITFB.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 4. Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane | NSF Public Access Repository [par.nsf.gov]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Spectrums: A Comparative Guide to the ¹H NMR of 1,4-Diiodotetrafluorobenzene
For the modern researcher, navigating the complexities of spectroscopic analysis is paramount to unlocking novel molecular insights. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-diiodotetrafluorobenzene, offering a unique case study in spectral interpretation, and contrasts it with a structurally related compound, 1,2,4,5-tetrafluorobenzene (B1209435), to highlight the foundational principles of ¹H NMR.
The Silence of the Protons: this compound
This compound is a halogenated aromatic compound with significant applications in materials science and supramolecular chemistry. A key structural feature of this molecule is the complete substitution of all hydrogen atoms on the benzene (B151609) ring with fluorine and iodine atoms. As ¹H NMR spectroscopy specifically detects the nuclear spin of hydrogen atoms (protons), the absence of protons in the this compound molecule dictates that its ¹H NMR spectrum will be devoid of any signals originating from the compound itself. Any observed peaks can be attributed to the NMR solvent or impurities. This "silent" spectrum is in itself a crucial piece of data, confirming the-per-substituted nature of the aromatic ring.
A Voice from the Ring: 1,2,4,5-Tetrafluorobenzene
In contrast, 1,2,4,5-tetrafluorobenzene possesses two protons on the aromatic ring. These protons are in a chemically equivalent environment, leading to a single signal in the ¹H NMR spectrum. The chemical shift and multiplicity of this signal are influenced by the electron-withdrawing effects of the four fluorine atoms and the coupling interactions with them.
Comparative Analysis
The following table summarizes the key differences in the structural and ¹H NMR spectroscopic features of this compound and 1,2,4,5-tetrafluorobenzene.
| Feature | This compound | 1,2,4,5-Tetrafluorobenzene |
| Molecular Structure | Per-substituted benzene ring with four fluorine and two iodine atoms. | Disubstituted benzene ring with four fluorine atoms and two hydrogen atoms. |
| Number of Protons | 0 | 2 |
| Expected ¹H NMR Signal | No signal | One signal |
| Chemical Shift (δ) | Not Applicable | ~7.0 ppm |
| Multiplicity | Not Applicable | Triplet of triplets |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
3. Data Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse to excite the protons.
-
Record the free induction decay (FID).
-
Repeat the pulse-acquire sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
Logical Workflow: From Structure to Spectrum
The following diagram illustrates the logical process of predicting the ¹H NMR outcome based on molecular structure.
Caption: Figure 1. Logical workflow for predicting ¹H NMR spectra.
This guide underscores the importance of understanding the fundamental principles of ¹H NMR for accurate spectral interpretation. The case of this compound serves as an excellent reminder that the absence of a signal can be as informative as its presence, providing conclusive evidence for the molecular structure. For researchers and professionals in drug development, a thorough grasp of these concepts is indispensable for the unambiguous characterization of chemical entities.
A Comparative Guide to the 13C NMR Analysis of 1,4-Diiodotetrafluorobenzene Reaction Products
This guide provides a comparative analysis of the 13C NMR spectral data for the reaction products of 1,4-diiodotetrafluorobenzene. It is intended for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds. The guide details the expected changes in 13C NMR spectra upon nucleophilic aromatic substitution (SNAr) and provides general experimental protocols for these transformations.
Introduction to Nucleophilic Aromatic Substitution on this compound
This compound is a versatile building block in organic synthesis. The electron-withdrawing nature of the four fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] The iodine atoms serve as effective leaving groups, allowing for the sequential or simultaneous substitution by a variety of nucleophiles, including alkoxides, amines, and thiols.[3] Monitoring these reactions and characterizing the products heavily relies on spectroscopic techniques, particularly 13C NMR, due to the sensitivity of carbon chemical shifts to changes in their electronic environment.[4][5]
The substitution of iodine by a nucleophile leads to characteristic changes in the 13C NMR spectrum. The carbon atom directly attached to the substituent (ipso-carbon) and the other carbons in the aromatic ring will exhibit shifts that are indicative of the new substituent's electronic properties.[6][7] Furthermore, the presence of fluorine atoms introduces carbon-fluorine coupling (J-coupling), which can complicate the spectra but also provides valuable structural information.[8]
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for this compound and provides predicted chemical shifts for its monosubstituted and disubstituted products with common nucleophiles. These predictions are based on established substituent effects on the 13C NMR spectra of fluorinated aromatic compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Compound Name | Substituent (R) | C-1 (ppm) | C-2/C-5 (ppm) | C-3/C-6 (ppm) | C-4 (ppm) | Other Carbons (ppm) |
| This compound | -I | ~70 (t) | ~150 (m) | ~150 (m) | ~70 (t) | - |
| 1-Iodo-4-methoxytetrafluorobenzene | -OCH₃ | ~158 (t) | ~148 (m) | ~148 (m) | ~72 (t) | ~62 (-OCH₃) |
| 1,4-Dimethoxytetrafluorobenzene | -OCH₃ | ~158 (t) | ~148 (m) | ~148 (m) | ~158 (t) | ~62 (-OCH₃) |
| 1-Iodo-4-(methylamino)tetrafluorobenzene | -NHCH₃ | ~145 (t) | ~149 (m) | ~149 (m) | ~71 (t) | ~30 (-NHCH₃) |
| 1,4-Bis(methylamino)tetrafluorobenzene | -NHCH₃ | ~145 (t) | ~149 (m) | ~149 (m) | ~145 (t) | ~30 (-NHCH₃) |
| 1-Iodo-4-(methylthio)tetrafluorobenzene | -SCH₃ | ~130 (t) | ~150 (m) | ~150 (m) | ~71 (t) | ~15 (-SCH₃) |
| 1,4-Bis(methylthio)tetrafluorobenzene | -SCH₃ | ~130 (t) | ~150 (m) | ~150 (m) | ~130 (t) | ~15 (-SCH₃) |
Note: The chemical shifts for the products are predicted values. The multiplicities (e.g., t for triplet, m for multiplet) arise from C-F coupling and are approximate.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, methylamine, sodium thiomethoxide)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution) to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
13C NMR Acquisition
-
Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz).
-
Proton decoupling is typically used to simplify the spectrum by removing C-H couplings.
-
Due to the presence of fluorine, C-F couplings will be observed, leading to splitting of the carbon signals. The magnitude of these couplings can provide additional structural information.
Visualizations
Caption: Reaction pathway for the nucleophilic aromatic substitution on this compound.
Caption: General experimental workflow for the synthesis and analysis of reaction products.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of Dihalotetrafluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
Dihalotetrafluorobenzenes are versatile building blocks in the synthesis of complex fluorinated molecules for pharmaceuticals, agrochemicals, and materials science. Their reactivity is governed by the nature and position of the halogen substituents, offering a platform for selective functionalization. This guide provides a comparative analysis of the reactivity of dihalotetrafluorobenzenes in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Lithium-Halogen Exchange.
Reactivity Overview
The reactivity of the carbon-halogen bond in dihalotetrafluorobenzenes is highly dependent on the reaction type. The general trends are summarized below:
-
Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile displaces a halide. The high electronegativity of the fluorine atoms activates the benzene (B151609) ring towards nucleophilic attack. Counterintuitively, fluorine is often the best leaving group in SNAr reactions on highly fluorinated rings, followed by chlorine, bromine, and iodine. This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by a more polarized carbon-halogen bond.[1][2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the halogens follows the trend of bond strength, with the weakest bond being the most reactive: I > Br > Cl.[3] Fluorine is generally unreactive in this context.
-
Lithium-Halogen Exchange: This reaction is used to generate aryllithium species, which are potent nucleophiles. The rate of exchange is fastest for iodine, followed by bromine, and then chlorine.[4][5] Fluorine does not typically undergo lithium-halogen exchange.[4]
Data Presentation
The following tables summarize the reactivity of various dihalotetrafluorobenzenes in different reaction types. Note that direct comparative studies of different isomers under identical conditions are limited; therefore, the data is compiled from various sources to illustrate the general reactivity principles.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Dihalotetrafluorobenzenes
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1,4-Dichlorotetrafluorobenzene | KSH | N-methyl-2-pyrrolidone, 100°C | 4-Chlorotetrafluorobenzenethiol | - | Based on similar reactions[6] |
| 1,2-Dichlorotetrafluorobenzene | Ammonia | Ethanol, 150°C, sealed tube | 2-Chloro-3,4,5,6-tetrafluoroaniline | High | Inferred from general principles |
| 1,4-Dibromotetrafluorobenzene (B1210529) | Sodium Methoxide | Methanol, reflux | 1-Bromo-4-methoxytetrafluorobenzene | - | Inferred from general principles |
Table 2: Suzuki-Miyaura Coupling of Dihalotetrafluorobenzenes
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 1,4-Dibromotetrafluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Bromo-2,3,5,6-tetrafluorobiphenyl | - | Based on Miyaura et al.[7][6][8] |
| 1,4-Diiodotetrafluorobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Iodo-2,3,5,6-tetrafluoro-4'-methylbiphenyl | High | Inferred from general principles |
| 1,2-Dibromotetrafluorobenzene | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Table 3: Lithium-Halogen Exchange of Dihalotetrafluorobenzenes
| Substrate | Organolithium Reagent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| This compound | n-BuLi | -78 | DMF | 4-Iodo-2,3,5,6-tetrafluorobenzaldehyde | High | Inferred from general principles[4] |
| 1-Bromo-2-iodobenzene | n-BuLi | -78 | 5,6-dibromoisobenzofuran | Mono-cycloadduct | 60 | [9] |
| 1,3-Dibromotetrafluorobenzene | n-BuLi | -78 | CO₂ | 3-Bromo-2,4,5,6-tetrafluorobenzoic acid | - | Inferred from general principles |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
A solution of the dihalotetrafluorobenzene (1.0 eq.) in a suitable solvent (e.g., NMP, DMF, or ethanol) is treated with the nucleophile (1.0-1.2 eq.). The reaction mixture is heated to the desired temperature (typically 80-150°C) and stirred for several hours until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a degassed solution of the dihalotetrafluorobenzene (1.0 eq.), boronic acid (1.1-1.5 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.). The reaction mixture is heated to reflux (typically 80-100°C) under an inert atmosphere (e.g., argon or nitrogen) for 2-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Lithium-Halogen Exchange
To a solution of the dihalotetrafluorobenzene (1.0 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at -78°C is added a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium, 1.0-1.1 eq.) dropwise. The mixture is stirred at -78°C for 30-60 minutes, after which the electrophile (1.1-1.2 eq.) is added. The reaction is allowed to warm to room temperature over several hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[4][5][9][10]
Mandatory Visualization
The following diagram illustrates a logical workflow for the selective functionalization of 1,4-dibromotetrafluorobenzene, a common starting material in synthetic chemistry.
Caption: Selective functionalization of 1,4-dibromotetrafluorobenzene.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
- 7. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-二碘四氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
A Comparative Guide to 1,4-Diiodotetrafluorobenzene and 1,4-Dibromotetrafluorobenzene for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a detailed comparison of two key tetrafluorinated benzene (B151609) derivatives: 1,4-diiodotetrafluorobenzene and 1,4-dibromotetrafluorobenzene (B1210529). This document aims to objectively evaluate their performance in common chemical transformations, supported by experimental data, to aid in the strategic selection of reagents for cross-coupling reactions and other advanced applications.
Introduction
Halogenated aromatic compounds are fundamental intermediates in modern organic synthesis, finding extensive use in the pharmaceutical, agrochemical, and materials science industries. The tetrafluorobenzene scaffold, in particular, imparts unique electronic properties and metabolic stability to molecules. The choice of halogen substituent (iodine vs. bromine) on this scaffold significantly influences reactivity, stability, and suitability for various synthetic transformations. This guide focuses on a direct comparison of this compound and 1,4-dibromotetrafluorobenzene, providing a comprehensive overview of their properties and performance.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 1,4-dibromotetrafluorobenzene is presented below. These properties are crucial for handling, storage, and predicting behavior in chemical reactions.
| Property | This compound | 1,4-Dibromotetrafluorobenzene |
| CAS Number | 392-57-4 | 344-03-6 |
| Molecular Formula | C₆F₄I₂ | C₆Br₂F₄ |
| Molecular Weight | 401.87 g/mol | 307.87 g/mol |
| Melting Point | 108-110 °C | 78-81 °C |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid or needles |
| Purity (typical) | ≥98% | ≥99% |
Reactivity in Cross-Coupling Reactions
The primary application for both this compound and 1,4-dibromotetrafluorobenzene is as an aryl halide in transition metal-catalyzed cross-coupling reactions. The nature of the carbon-halogen bond is the determining factor in their relative reactivity.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the reaction.[1]
Sonogashira Coupling
Ullmann Coupling
The Ullmann reaction, a copper-mediated coupling of two aryl halides to form a biaryl compound, is another important transformation where the choice of halogen is critical.[3][4] Similar to the Sonogashira reaction, the reactivity of the aryl halide follows the trend I > Br. Therefore, this compound is anticipated to be more reactive in Ullmann couplings than its bromo-analogue, requiring lower temperatures and potentially shorter reaction times to achieve high yields. The classic Ullmann reaction often requires harsh conditions, but modern modifications have made it more versatile.[3]
Halogen Bonding
Beyond their role in cross-coupling reactions, both molecules are notable for their ability to act as halogen bond donors in supramolecular chemistry and crystal engineering. The electron-withdrawing fluorine atoms on the benzene ring enhance the positive electrostatic potential (σ-hole) on the halogen atoms, making them effective halogen bond donors. This compound is generally considered a stronger halogen bond donor than 1,4-dibromotetrafluorobenzene due to the greater polarizability of the iodine atom. This property has been exploited in the formation of co-crystals with various applications, including in the development of phosphorescent materials.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of 1,2,4,5-tetrafluorobenzene (B1209435).
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Iodine
-
Fuming sulfuric acid (oleum)
-
Sodium sulfite
Procedure:
-
To a stirred solution of fuming sulfuric acid, add 1,2,4,5-tetrafluorobenzene at room temperature.
-
Add iodine portion-wise to the mixture, maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Decolorize the resulting suspension by adding a saturated aqueous solution of sodium sulfite.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane to afford pure this compound.
Synthesis of 1,4-Dibromotetrafluorobenzene
1,4-Dibromotetrafluorobenzene can be synthesized by the bromination of 1,2,4,5-tetrafluorobenzene. One reported method involves the pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at high temperatures.[6] A more common laboratory-scale synthesis involves direct bromination.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Bromine
-
Iron powder (catalyst)
-
Carbon tetrachloride
-
Sodium bisulfite
-
Hexane
Procedure:
-
To a solution of 1,2,4,5-tetrafluorobenzene in carbon tetrachloride, add a catalytic amount of iron powder.
-
Slowly add bromine to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from hexane to obtain pure 1,4-dibromotetrafluorobenzene.
Representative Sonogashira Coupling Protocol
The following is a general protocol for a Sonogashira coupling reaction that can be adapted for both this compound and 1,4-dibromotetrafluorobenzene. Note that reaction conditions (temperature, time, catalyst loading) may need to be optimized for the bromo-analogue to achieve comparable yields to the iodo-compound.
Materials:
-
1,4-Dihalo-tetrafluorobenzene (iodo or bromo)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 1,4-dihalo-tetrafluorobenzene, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base, and stir the mixture until all solids are dissolved.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature for the iodo-compound, potentially elevated for the bromo-compound) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General schematic of the Sonogashira cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate aryl halide.
Conclusion
Both this compound and 1,4-dibromotetrafluorobenzene are valuable building blocks in organic synthesis. The choice between them should be guided by the specific requirements of the reaction. For applications demanding high reactivity and mild conditions, such as in the synthesis of complex, sensitive molecules, this compound is the superior choice due to the lower bond dissociation energy of the C-I bond. Conversely, 1,4-dibromotetrafluorobenzene offers a more stable and cost-effective alternative when harsher reaction conditions are permissible or when sequential, site-selective couplings are desired. Understanding the distinct reactivity profiles of these two compounds allows researchers to make informed decisions, optimizing synthetic routes and enhancing the efficiency of their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
A Comparative Guide to the X-ray Crystallography of 1,4-Diiodotetrafluorobenzene Cocrystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-diiodotetrafluorobenzene (1,4-DITFB) as a halogen bond donor in cocrystal engineering. Its performance is compared with other alternatives, supported by experimental data from X-ray crystallography studies.
Introduction to this compound in Cocrystal Engineering
This compound (1,4-DITFB) is a powerful and versatile building block in supramolecular chemistry and crystal engineering.[1] Its utility stems from its capacity to form strong and highly directional non-covalent interactions known as halogen bonds. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring enhances the electrophilic region (the σ-hole) on the iodine atoms, making 1,4-DITFB an exceptional halogen bond donor.[1][2] This property has been widely exploited to construct a diverse range of supramolecular architectures, including discrete assemblies, one-dimensional (1D) infinite chains, and two- or three-dimensional (2D/3D) networks, by co-crystallizing it with various halogen bond acceptors.[2][3]
Performance Comparison: 1,4-DITFB vs. Alternative Halogen Bond Donors
The effectiveness of a halogen bond donor is determined by the halogen atom and the electron-withdrawing capacity of the molecular backbone. The strength of the halogen bond typically increases in the order of Cl < Br < I.[2][3]
| Feature | This compound (1,4-DITFB) | 1,4-Dibromotetrafluorobenzene | 4,4'-Diiodooctafluorobiphenyl (DOB) |
| Halogen Atom | Iodine | Bromine | Iodine |
| Activating Group | Tetrafluorophenylene | Tetrafluorophenylene | Perfluorobiphenylene |
| Halogen Bond Strength | Strong. The C–I bond is highly polarizable, creating a prominent σ-hole. | Weaker than C-I bonds. Bromine is less polarizable than iodine. | Very Strong. The extended perfluorinated core enhances the σ-hole on the iodine atoms more effectively than a single tetrafluorophenylene ring.[4] |
| Typical Acceptors | Nitrogen heterocycles, N-oxides, S-heterocycles, carbonyls, π-systems, anions.[3][5][6][7] | Similar to 1,4-DITFB, but may form weaker interactions.[3] | Nitrogen heterocycles and other strong Lewis bases.[4] |
| Application Note | Widely used and well-documented for creating a vast library of cocrystals with predictable motifs.[1] | Used as a comparative co-former to modulate or fine-tune crystal packing and properties.[3] | Used when a stronger halogen bond is desired to outcompete other intermolecular interactions.[4] |
Quantitative Data from X-ray Crystallography Studies
The following tables summarize key crystallographic data for cocrystals formed between 1,4-DITFB and various halogen bond acceptors. The normalized ratio (RXB), calculated as the ratio of the experimental bond distance to the sum of the van der Waals radii of the interacting atoms, is often used to compare the strength of these interactions.
Table 1: 1,4-DITFB Cocrystals with Nitrogen and Oxygen Acceptors
| Acceptor Molecule | Stoichiometry (DITFB:Acceptor) | Halogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Supramolecular Architecture | Reference |
| 3-Nitropyridine | 1:1 | C–I···N | 2.896 | 175.6 | --- | [8] |
| 3-Nitropyridine | 2:1 | C–I···N | 2.940 | 175.4 | --- | [8][9] |
| 3-Nitropyridine | 2:1 | C–I···O | --- | --- | Features both I···N and I···O bonds | [10] |
| 3-Aminopyridine | 2:1 | C–I···N | 2.81 | 175 | Discrete Tetramer | [2] |
| 5-Amino-2-methylpyridine | --- | C–I···N (amino) | 2.97 | 179 | Discrete Assembly | [2] |
| Pyrazine | 1:1 | C–I···N | --- | --- | Infinite Chains | [3] |
| Tetramethylpyrazine-N-oxide | 1:1 | C–I···O | --- | --- | --- | [11] |
| Phenothiazine | 3:2 | C–I···N / C–I···S | --- | --- | 1D Chain | [12] |
| Theophylline | --- | C–I···N / C–I···O | --- | --- | --- | [13] |
| Voriconazole | 1:1 | C–I···N (triazole) | --- | --- | --- | |
| Fluconazole | 1:2 | C–I···N (triazole) | --- | --- | --- | [14] |
Table 2: 1,4-DITFB Cocrystals with Other Acceptor Types
| Acceptor Molecule | Stoichiometry (DITFB:Acceptor) | Halogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Supramolecular Architecture | Reference |
| Phenothiazine | 3:2 | C–I···π | --- | --- | 1D Chain | [5][12] |
| 1-Acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP) | 1:1 | C=O···I | --- | --- | 1D Chain | [6] |
| Naphthalene | --- | C–I···π | --- | --- | --- | [15] |
| Phenanthrene | --- | C–I···π | --- | --- | --- | [15] |
| Chloride Anion (in (ClpyHCl)) | 1:1 | C–I···Cl⁻ | --- | --- | Planar Supramolecular Network | [7] |
| Bromide Anion (in (ClpyHBr)₂) | 1:2 | C–I···Br⁻ | --- | --- | --- | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the synthesis and analysis of 1,4-DITFB cocrystals based on common laboratory practices.
1. Cocrystal Synthesis
Two primary methods are employed for synthesizing cocrystals of 1,4-DITFB:
-
Slow Evaporation (Solution-Based Method):
-
Stoichiometric Measurement: Accurately weigh 1,4-DITFB and the coformer (halogen bond acceptor) in a desired molar ratio (e.g., 1:1, 1:2, or 2:1).[9]
-
Dissolution: Dissolve both components in a suitable solvent (e.g., ethanol, dichloromethane, methanol) in a beaker or vial.[9][11] The volume should be sufficient to fully dissolve the materials.
-
Evaporation: Cover the container with parafilm and pierce a few small holes to allow for slow solvent evaporation at room temperature.[11]
-
Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form. Harvest the crystals from the mother liquor.
-
-
Mechanochemical Grinding (Solvent-Assisted):
-
Loading: Place the accurately weighed 1,4-DITFB and coformer into a grinding jar (e.g., agate) with grinding balls.[14]
-
Liquid Addition: Add a few drops of a suitable liquid (e.g., methanol) to facilitate the reaction.[14]
-
Grinding: Place the jar in a mixer mill and grind at a specified frequency (e.g., 30 Hz) for a set duration (e.g., 30 minutes).[14]
-
Product Isolation: The resulting powder is the cocrystal product, which can be analyzed by Powder X-ray Diffraction (PXRD). Single crystals for SCXRD may be obtained by recrystallizing this powder.
-
2. X-ray Crystallographic Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is maintained at a low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal motion.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXL is commonly used for this purpose.[9]
-
Data Analysis: The refined crystallographic data provides precise information on unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, which are then analyzed to understand the supramolecular assembly.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of halogen-bonded cocrystals.
References
- 1. This compound | 392-57-4 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Methylxanthines for halogen bonded cocrystals with this compound: green synthesis, structure, photophysics and DFT studies - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00138A [pubs.rsc.org]
- 14. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of 1,4-Diiodotetrafluorobenzene and Its Dihalo-Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 1,4-diiodotetrafluorobenzene and its lighter dihalogenated counterparts, 1,4-dibromotetrafluorobenzene (B1210529) and 1,4-dichlorotetrafluorobenzene (B3046121). This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry by presenting key characterization data, detailed experimental protocols, and visual representations of relevant chemical processes.
Introduction
1,4-Dihalotetrafluorobenzenes are a class of versatile building blocks in modern chemistry. Their unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atoms and the polarizable halogen substituents, make them valuable synthons for the construction of complex organic molecules and functional materials. This compound, in particular, is a prominent halogen bond donor, finding extensive use in supramolecular chemistry and crystal engineering.[1] Its reactivity in cross-coupling reactions further expands its utility in the synthesis of novel organic materials and potential pharmaceutical candidates.
This guide offers a side-by-side comparison of the key characterization parameters of this compound with its bromo- and chloro-analogues to aid in their identification, differentiation, and effective utilization in research and development.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and its analogues is presented in Table 1. These properties are crucial for predicting their behavior in various chemical and physical processes.
| Property | This compound | 1,4-Dibromotetrafluorobenzene | 1,4-Dichlorotetrafluorobenzene |
| CAS Number | 392-57-4[2] | 344-03-6[3][4] | 1198-62-5 |
| Molecular Formula | C₆F₄I₂[2] | C₆Br₂F₄[4] | C₆Cl₂F₄ |
| Molecular Weight | 401.87 g/mol [2] | 307.87 g/mol [4] | 218.96 g/mol |
| Melting Point | 108-110 °C[2] | 78-81 °C[5] | 75-77 °C |
| Appearance | White to off-white crystalline solid | White needles or crystalline powder[5] | White crystalline solid |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section provides a comparative overview of the key spectroscopic data for the three 1,4-dihalotetrafluorobenzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.
¹H NMR Spectroscopy: As these molecules do not contain any hydrogen atoms, a proton NMR spectrum will not show any signals corresponding to the primary compounds. However, ¹H NMR is crucial for identifying any proton-containing impurities.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information about the carbon skeleton of the molecules. Due to the high symmetry of these 1,4-disubstituted compounds, only two signals are expected in their proton-decoupled ¹³C NMR spectra: one for the carbon atoms bearing the halogen and one for the carbon atoms bearing fluorine.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for these compounds. The chemical shifts are sensitive to the nature of the halogen substituent at the para position.
| Compound | ¹³C Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | 91.5 (C-I), 150.2 (C-F) | -118.56[6] |
| 1,4-Dibromotetrafluorobenzene | 105.1 (C-Br), 147.9 (C-F) | -131.83[6] |
| 1,4-Dichlorotetrafluorobenzene | 118.7 (C-Cl), 145.6 (C-F) | -139.1 |
Note: ¹³C and ¹⁹F NMR data for 1,4-dichlorotetrafluorobenzene are estimated based on trends and data for related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. Electron Ionization (EI) is a common technique for the analysis of such compounds.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 402 [M]⁺ | 275 [M-I]⁺, 148 [M-2I]⁺ |
| 1,4-Dibromotetrafluorobenzene | 306, 308, 310 [M]⁺ (isotope pattern) | 227, 229 [M-Br]⁺, 148 [M-2Br]⁺[7] |
| 1,4-Dichlorotetrafluorobenzene | 218, 220, 222 [M]⁺ (isotope pattern) | 183, 185 [M-Cl]⁺, 148 [M-2Cl]⁺ |
Note: The isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) leads to characteristic patterns for the molecular ion and fragment peaks containing these halogens.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible characterization data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural characterization of 1,4-dihalotetrafluorobenzenes.
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans (ns): 8-16
-
Relaxation delay (d1): 1-2 s
-
Acquisition time (aq): 3-4 s
-
Spectral width (sw): ~16 ppm, centered around 5 ppm.
-
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
Parameters:
-
Pulse sequence: zgpg30
-
Number of scans (ns): 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 s
-
Acquisition time (aq): 1-2 s
-
Spectral width (sw): ~250 ppm, centered around 100 ppm.
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard 1D ¹⁹F NMR spectrum. Proton decoupling is generally not necessary unless proton-containing impurities are of interest.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans (ns): 16-64
-
Relaxation delay (d1): 2 s
-
Acquisition time (aq): 1-2 s
-
Spectral width (sw): ~100 ppm, centered based on the expected chemical shift of the compound.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra. For ¹H and ¹³C, use the residual solvent peak. For ¹⁹F, an external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
-
Integrate the signals (for ¹H and ¹⁹F) and pick the peaks.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of 1,4-dihalotetrafluorobenzenes to determine their molecular weight and fragmentation pattern.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC-MS Analysis:
-
GC Method:
-
Injector temperature: 250 °C
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven program: Start at a suitable temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Mass range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 450 for this compound).
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern. Pay attention to the characteristic isotopic patterns for bromine and chlorine.
Synthetic Application: Sonogashira Coupling
This compound is a valuable substrate for Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is widely used to synthesize conjugated systems for applications in materials science and medicinal chemistry.
Caption: Sonogashira coupling of this compound.
Conclusion
This guide has provided a comparative overview of the characterization of this compound and its bromo- and chloro-analogues. The presented data and protocols are intended to facilitate the unambiguous identification and effective application of these important fluorinated building blocks in various fields of chemical research. The distinct spectroscopic signatures, particularly in ¹⁹F NMR and mass spectrometry, allow for clear differentiation between these compounds. The provided experimental protocols offer a standardized approach to their characterization, ensuring data reproducibility. Furthermore, the illustrated Sonogashira coupling reaction highlights the synthetic potential of this compound in constructing complex molecular architectures.
References
- 1. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. 1,4-Dibromotetrafluorobenzene = 99 344-03-6 [sigmaaldrich.com]
- 4. 1,4-二溴四氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 13C NMR spectrum [chemicalbook.com]
- 7. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | C6Br2F4 | CID 67653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling Halogen Bonding: A Comparative Guide to Computational Studies of 1,4-Diiodotetrafluorobenzene
For researchers, scientists, and drug development professionals, understanding the nuances of intermolecular interactions is paramount. Halogen bonding, a highly directional and tunable non-covalent interaction, has emerged as a powerful tool in crystal engineering and supramolecular chemistry. At the forefront of halogen bond donors is 1,4-diiodotetrafluorobenzene (1,4-DITFB), a molecule whose electron-withdrawing fluorine atoms significantly enhance the electrophilic character of its iodine atoms, making it an exceptional building block for creating complex molecular architectures.
This guide provides a comparative overview of computational studies on the halogen bonding interactions of this compound with a variety of Lewis bases. By summarizing key quantitative data and detailing the computational methodologies employed, this document aims to serve as a valuable resource for designing and interpreting studies in this dynamic field.
Performance Comparison: Interaction Energies and Geometries
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in quantifying the strength and nature of halogen bonds involving this compound. The interaction energy (ΔE) is a key metric, providing a direct measure of the bond strength. Geometric parameters, such as the distance between the iodine atom and the Lewis base (I•••X distance) and the C-I•••X angle, offer insights into the directionality and nature of the interaction.
Below is a compilation of data from various computational studies, showcasing the interaction of this compound with different halogen bond acceptors. For comparison, data for other halogen bond donors are also included where available.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | I•••X Distance (Å) | C-I•••X Angle (°) | Computational Method |
| This compound | F⁻ | -49.4 | - | - | ωB97XD/aug-cc-pVTZ[1][2] |
| This compound | Cl⁻ | - | - | - | ωB97XD/aug-cc-pVTZ[1] |
| This compound | Br⁻ | - | - | - | ωB97XD/aug-cc-pVTZ[1] |
| This compound | I⁻ | - | - | - | ωB97XD/aug-cc-pVTZ[1] |
| Iodopentafluorobenzene | F⁻ | -49.3 | - | - | ωB97XD/aug-cc-pVTZ[1] |
| Iodobenzene | F⁻ | -29.8 | - | - | ωB97XD/aug-cc-pVTZ[1] |
| Iodobenzene | Cl⁻ | -12.6 | - | - | ωB97XD/aug-cc-pVTZ[1] |
| Iodobenzene | Br⁻ | -10.1 | - | - | ωB97XD/aug-cc-pVTZ[1] |
| Iodobenzene | I⁻ | -7.8 | - | - | ωB97XD/aug-cc-pVTZ[1] |
| This compound | 2-pyridinealdazine | -5.4 to -6.3 | - | - | DFT[3] |
| This compound | 3-pyridinealdazine | -5.4 to -6.3 | - | - | DFT[3] |
| This compound | 4-pyridinealdazine | -5.4 to -6.3 | - | - | DFT[3] |
| This compound | Methyl Isocianonicotinate (MIN) | - | 2.919 (I•••N), 3.045 (I•••O) | 173.8 (C-I•••N), 165.6 (C-I•••O) | -[4] |
Experimental and Computational Protocols
The reliability of computational data is intrinsically linked to the methodologies employed. The studies cited in this guide predominantly utilize robust theoretical frameworks to investigate halogen bonding.
Density Functional Theory (DFT) Calculations
DFT is a workhorse in computational chemistry for studying non-covalent interactions. A common approach involves:
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical. The ωB97XD functional, which includes empirical dispersion corrections, is frequently used for its accuracy in describing non-covalent interactions.[1][2] The aug-cc-pVTZ basis set is often employed to provide a flexible description of the electron density, particularly for anions and in regions of weak interactions.[1][2]
-
Geometry Optimization: The geometries of the interacting molecules are optimized to find the minimum energy conformation. This provides the equilibrium bond lengths and angles of the halogen-bonded complex.
-
Interaction Energy Calculation: The interaction energy is typically calculated by subtracting the energies of the individual, isolated monomers from the total energy of the optimized complex. Basis set superposition error (BSSE) is often corrected for using the counterpoise method to obtain more accurate interaction energies.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis is a powerful tool for characterizing chemical bonds and non-covalent interactions based on the topology of the electron density.[5] Key parameters derived from QTAIM include:
-
Bond Critical Points (BCPs): The presence of a BCP between two atoms is an indicator of an interaction.
-
Electron Density (ρ) and its Laplacian (∇²ρ) at the BCP: The values of these properties at the BCP provide insights into the nature and strength of the interaction. For halogen bonds, a low electron density and a positive Laplacian are typically observed, characteristic of closed-shell interactions.
Molecular Electrostatic Potential (MEP) Surfaces
MEP surfaces are used to visualize the electrostatic potential on the electron density surface of a molecule.[5] They are particularly useful for identifying electrophilic regions (positive potential), known as σ-holes, on the halogen atoms, which are responsible for the attractive nature of halogen bonding.[6]
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational study of halogen bonding interactions.
Figure 1. A generalized workflow for the computational investigation of halogen bonding.
Conclusion
Computational studies provide indispensable insights into the fundamental nature of halogen bonding in systems involving this compound. The synergy between experimental techniques, such as single-crystal X-ray diffraction, and theoretical calculations allows for a comprehensive understanding of these interactions.[7] The data and methodologies presented in this guide highlight the robustness of computational approaches and their predictive power in the rational design of novel supramolecular assemblies and functional materials. As the field continues to evolve, the integration of increasingly sophisticated computational models will undoubtedly lead to even greater control and exploitation of the halogen bond in various scientific disciplines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. I⋯N halogen bonding in 1 : 1 co-crystals formed between this compound and the isomeric n-pyridinealdazines (n = 2, 3 and 4): assessment of supramolecular association and influence upon solid-state photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 392-57-4 | Benchchem [benchchem.com]
- 7. Halogen bonding between an isoindoline nitroxide and this compound: new tools and tectons for self-assembling organic spin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1,4-Diiodotetrafluorobenzene and Its Isomers
A crucial guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of diiodotetrafluorobenzene isomers.
This guide provides a detailed comparative analysis of the spectroscopic properties of 1,4-diiodotetrafluorobenzene and its ortho (1,2-) and meta (1,3-) isomers. Understanding the distinct spectral fingerprints of these isomers is paramount for their unambiguous identification and for advancing their application in fields such as crystal engineering, materials science, and pharmaceutical development. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for isomer differentiation.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the 1,2-, 1,3-, and this compound isomers. These values are compiled from various sources and provide a basis for distinguishing between the isomers using standard analytical techniques.
| Spectroscopic Technique | 1,2-Diiodotetrafluorobenzene | 1,3-Diiodotetrafluorobenzene | This compound |
| ¹³C NMR (ppm) | ~119.4, ~120.8[1] | Data not readily available | ~77 (C-I) |
| ¹⁹F NMR (ppm) | ~ -118.56 (s)[1] | Data not readily available | ~ -118.56 |
| Infrared (IR) (cm⁻¹) | Aromatic C-C: 1600-1500, C-F: 1300-1200, C-I: 800-700[1] | Data not readily available | Aromatic C-H stretch, C-F stretch, C-I stretch |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 401.87 | GC-MS data available[2] | Molecular Ion (m/z): 401.87 |
| UV-Vis Spectroscopy | Data not readily available | Data not readily available | Data not readily available |
Note: The lack of readily available, comprehensive spectroscopic data for the 1,3-isomer highlights a gap in the current scientific literature.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of diiodotetrafluorobenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are critical for elucidating the molecular structure of the isomers.
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid diiodotetrafluorobenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹³C NMR Acquisition:
-
Observe Frequency: ~100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Observe Frequency: ~376 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans are usually adequate due to the high sensitivity of the ¹⁹F nucleus.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and fingerprint the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.
-
Sample Introduction: For pure solid samples, direct insertion probe (DIP) can be used. For analysis of mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which are influenced by the substitution pattern.
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the diiodotetrafluorobenzene isomers.
Caption: Workflow for Spectroscopic Isomer Comparison.
References
A Comparative Thermal Analysis of 1,4-Diiodotetrafluorobenzene Cocrystals
A detailed examination of the thermal stability of cocrystals formed with 1,4-diiodotetrafluorobenzene (1,4-DITFB) reveals key insights into their solid-state properties. This guide provides a comparative analysis of the thermal behavior of 1,4-DITFB cocrystals with caffeine (B1668208) and pyrazinamide (B1679903), alongside a discussion of potential alternatives and detailed experimental protocols for researchers, scientists, and drug development professionals.
This compound is a robust halogen bond donor widely utilized in crystal engineering to form cocrystals with various active pharmaceutical ingredients (APIs) and other organic molecules. The thermal stability of these cocrystals is a critical parameter influencing their suitability for pharmaceutical development and other applications. This guide focuses on the thermal properties of 1,4-DITFB cocrystals with two key coformers: caffeine, a widely consumed stimulant, and pyrazinamide, a first-line medication for tuberculosis.
Comparative Thermal Stability
The thermal behavior of cocrystals is typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, revealing events such as melting, crystallization, and solid-state transitions. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition.
For a direct comparison, an ideal alternative to 1,4-DITFB would be a structurally similar halogen bond donor that forms cocrystals with the same coformers. 1,3-Diiodotetrafluorobenzene (1,3-DITFB) presents itself as a prime candidate due to its isomeric relationship with 1,4-DITFB. While extensive research has been conducted on 1,4-DITFB cocrystals, literature providing specific quantitative thermal analysis data for cocrystals of caffeine and pyrazinamide with 1,3-DITFB is limited. However, existing comparative studies on the cocrystal forming abilities of these two isomers suggest that their cocrystals exhibit similar thermal stabilities.
The following tables summarize the available thermal data for cocrystals of caffeine and pyrazinamide with 1,4-DITFB.
Table 1: Thermal Properties of Caffeine-1,4-DITFB Cocrystals [1]
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| Caffeine (API) | 236 | >236 |
| 1,4-DITFB | 108-110 | - |
| Caffeine:1,4-DITFB (1:1) | 165.9 (Peak) | ~166 |
Table 2: Thermal Properties of Pyrazinamide-1,4-DITFB Cocrystals
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| Pyrazinamide (API) | 189-191 | ~200 |
| 1,4-DITFB | 108-110 | - |
| Pyrazinamide:1,4-DITFB | ~150-160 | Not explicitly reported |
Note: The data for pyrazinamide cocrystals with 1,4-DITFB is less explicitly detailed in the readily available literature, and the provided melting point is an approximation based on graphical representations in some studies.
Experimental Protocols
Accurate and reproducible thermal analysis is crucial for the reliable characterization of cocrystals. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the cocrystals.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of the cocrystal sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. For samples that may release volatiles, a pinhole lid is recommended.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).
-
Record the heat flow as a function of temperature over a relevant range (e.g., from room temperature to above the expected melting point).
-
Analyze the resulting thermogram to determine the onset and peak temperatures of endothermic and exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of the cocrystals.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the cocrystal sample into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) with a defined flow rate (e.g., 50 mL/min).
-
Continuously record the sample mass as a function of temperature.
-
Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages.
Experimental Workflow
The logical flow of experiments for the thermal analysis of this compound cocrystals can be visualized as follows:
Caption: Experimental workflow for the thermal analysis of cocrystals.
References
Unveiling Structural Analogs: A Comparative Guide to Isomorphism in 1,4-Diiodotetrafluorobenzene Cocrystals
For researchers, scientists, and professionals in drug development, understanding the crystalline architecture of cocrystals is paramount for predicting and controlling the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of isomorphous and non-isomorphous cocrystals of 1,4-diiodotetrafluorobenzene, a versatile halogen bond donor, offering insights into the principles of crystal engineering.
This guide delves into the fascinating world of isomorphism, where different chemical components crystallize in the same structural form. We present a detailed analysis of a series of cocrystals formed between this compound (1,4-DITFB) and various N-(4-halobenzyl)-3-halopyridinium halogenides. The presented data, extracted from a key study in the field, highlights how subtle changes in coformer structure can either preserve or disrupt the resulting crystal lattice, offering valuable lessons for the rational design of crystalline materials.
Comparative Analysis of Isomorphous and Non-Isomorphous Cocrystals
The following tables summarize the crystallographic data for several cocrystals of this compound, categorized by their structural type. Isomorphous series, which share the same structural type, are grouped together to facilitate direct comparison of their unit cell parameters.
Table 1: Crystallographic Data for Isomorphous Cocrystals of Structural Type I
| Cocrystal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| (IIBr)(1,4-DITFB) | Triclinic | P-1 | 8.783(1) | 13.065(2) | 16.594(2) | 76.85(1) | 83.47(1) | 87.89(1) | 1838.9(4) |
| (IBrBr)(1,4-DITFB) | Triclinic | P-1 | 8.791(1) | 13.082(2) | 16.621(2) | 76.81(1) | 83.42(1) | 87.82(1) | 1846.2(4) |
| (IClBr)(1,4-DITFB) | Triclinic | P-1 | 8.769(1) | 13.049(2) | 16.569(2) | 76.91(1) | 83.51(1) | 87.93(1) | 1832.5(4) |
| α-(III)(1,4-DITFB) | Triclinic | P-1 | 8.809(1) | 13.111(2) | 16.663(2) | 76.75(1) | 83.36(1) | 87.75(1) | 1856.8(4) |
Table 2: Crystallographic Data for Isomorphous Cocrystals of Structural Type II
| Cocrystal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| (BrBrI)(1,4-DITFB) | Monoclinic | P2₁/c | 13.987(2) | 10.041(1) | 15.112(2) | 90 | 113.84(1) | 90 | 1938.8(4) |
| (IBrI)(1,4-DITFB) | Monoclinic | P2₁/c | 14.021(2) | 10.063(1) | 15.153(2) | 90 | 113.79(1) | 90 | 1954.1(4) |
Table 3: Crystallographic Data for Non-Isomorphous Cocrystals
| Cocrystal | Structural Type | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| β-(III)(1,4-DITFB) | III | Monoclinic | P2₁/c | 14.027(2) | 10.076(1) | 15.182(2) | 90 | 113.75(1) | 90 | 1962.3(4) |
| (ClIBr)(1,4-DITFB) | IV | Monoclinic | P2₁/c | 8.681(1) | 26.044(3) | 8.319(1) | 90 | 108.98(1) | 90 | 1778.6(4) |
| α-(BrBrBr)(1,4-DITFB) | V | Monoclinic | P2₁/c | 13.899(2) | 9.989(1) | 14.998(2) | 90 | 113.92(1) | 90 | 1903.9(4) |
| β-(BrBrBr)(1,4-DITFB) | VI | Monoclinic | C2/c | 27.798(4) | 10.001(1) | 29.878(4) | 90 | 113.95(1) | 90 | 7606(2) |
| (ClBrBr)(1,4-DITFB) | VII | Triclinic | P-1 | 8.741(1) | 13.023(2) | 16.512(2) | 77.02(1) | 83.58(1) | 88.01(1) | 1815.8(4) |
Experimental Protocols
The following protocols provide a general methodology for the synthesis and characterization of this compound cocrystals.
Cocrystal Synthesis: Mechanochemical Grinding
-
Preparation: Accurately weigh stoichiometric amounts of this compound and the chosen coformer.
-
Grinding: Combine the reactants in a stainless-steel milling jar with stainless-steel balls.
-
Liquid-Assisted Grinding (LAG): Add a minimal amount of a suitable solvent (e.g., methanol) to the milling jar. The choice of solvent can influence the resulting polymorphic form.
-
Milling: Secure the jar in a mixer mill and grind at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30-60 minutes).
-
Isolation: Collect the resulting powder for analysis.
Cocrystal Synthesis: Solution Crystallization
-
Dissolution: Dissolve the product from mechanochemical synthesis in a suitable solvent (e.g., methanol) with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by slow evaporation of the solvent.
-
Crystal Harvesting: Collect the single crystals that form for structural analysis.
Characterization: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Collect diffraction data at a controlled temperature (e.g., 150 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the structural model against the diffraction data.
Characterization: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the bulk crystalline material to a fine powder.
-
Data Acquisition: Mount the powder sample on the PXRD instrument. Collect the diffraction pattern over a specified 2θ range.
-
Phase Analysis: Compare the experimental PXRD pattern with the pattern calculated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.
Characterization: Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Accurately weigh a small amount of the cocrystal sample into an aluminum pan and seal it.
-
Measurement: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to determine the melting point and enthalpy of fusion of the cocrystal, providing information on its thermal stability.
Visualizing Isomorphism and Experimental Workflow
The following diagrams illustrate the concept of isomorphism in the context of 1,4-DITFB cocrystals and the general workflow for their comparative analysis.
Caption: Conceptual diagram of isomorphism in 1,4-DITFB cocrystals.
Caption: Experimental workflow for the comparative analysis of cocrystals.
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Diiodotetrafluorobenzene: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 1,4-Diiodotetrafluorobenzene, a halogenated aromatic compound. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, and appropriate precautions must be taken during its handling and disposal.
Key Hazards:
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear the following personal protective equipment:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially in poorly ventilated areas or when dust may be generated.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste management facility.
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The recommended storage temperature is between 2-8°C.[3][4]
-
The substance is light-sensitive, so storage in an opaque or dark container is advisable.[3][4]
2. Waste Disposal:
-
The recommended disposal method is incineration.[3][4] The waste should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize the hazardous decomposition products, which include hydrogen fluoride (B91410) and hydrogen iodide.[3][5]
-
Dispose of the contents and container in accordance with local, regional, and national regulations through a licensed waste disposal contractor.[1][3][4]
-
Recycling of the material should be considered where possible.[3][4]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: If it is safe to do so, take steps to stop the leak.[3][4]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air and ensure they are comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
